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Foundational

An In-Depth Technical Guide to 4-Isobutyryl-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile, a specialized aromatic compound with significant potential in synthetic and medicinal chemistry. While direct experi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile, a specialized aromatic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this molecule is limited in published literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will explore its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective role in modern drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this unique chemical entity.

Molecular Identity and Structural Elucidation

4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with three distinct groups: a nitrile (-C≡N), a trifluoromethyl (-CF₃), and an isobutyryl (-C(O)CH(CH₃)₂) group.

The strategic placement of these functional groups dictates the molecule's electronic properties and reactivity. The nitrile and trifluoromethyl groups are potent electron-withdrawing groups, which significantly influence the electron density of the aromatic ring. This electronic profile is a key consideration for its synthesis and its behavior in subsequent chemical transformations.

IdentifierValueSource
IUPAC Name 4-Isobutyryl-2-(trifluoromethyl)benzonitrileN/A
CAS Number 1830333-05-5[1]
Molecular Formula C₁₂H₁₀F₃NO[1]
Molecular Weight 241.21 g/mol [1]
SMILES CC(C)C(=O)c1ccc(cc1C(F)(F)F)C#N[1]

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile can be logically approached through a Friedel-Crafts acylation reaction.[2] This classic method of forming carbon-carbon bonds on an aromatic ring is a cornerstone of organic synthesis. The proposed starting material is 2-(trifluoromethyl)benzonitrile.

The presence of two strong deactivating groups (-CF₃ and -CN) on the starting material makes this reaction challenging, requiring a potent Lewis acid catalyst and potentially elevated temperatures to proceed at a reasonable rate.[3] The isobutyryl group is expected to add at the position para to the nitrile group due to steric hindrance from the bulky trifluoromethyl group at the ortho position.

G Reactant 2-(Trifluoromethyl)benzonitrile + Isobutyryl Chloride Intermediate Acylium Ion Intermediate Formation Reactant->Intermediate + Catalyst Catalyst Lewis Acid Catalyst (e.g., AlCl₃, Metal Triflates) EAS Electrophilic Aromatic Substitution (EAS) Catalyst->EAS Intermediate->EAS Workup Aqueous Workup & Purification EAS->Workup Product 4-Isobutyryl-2-(trifluoromethyl)benzonitrile Workup->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol:

Objective: To synthesize 4-Isobutyryl-2-(trifluoromethyl)benzonitrile via Friedel-Crafts acylation.

Materials:

  • 2-(Trifluoromethyl)benzonitrile

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Substrate: Dissolve 2-(trifluoromethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical and Spectroscopic Profile (Predicted)

Due to the absence of published experimental data, the following properties are predicted based on the analysis of the molecule's functional groups and data from structurally similar compounds.

Predicted Physical Properties
PropertyPredicted Value / DescriptionRationale
Appearance White to off-white solidBased on analogous substituted benzonitriles.[4]
Melting Point Moderately highThe combination of a rigid aromatic core, polar functional groups, and a molecular weight of 241.21 g/mol suggests a solid state at room temperature with a defined melting point.
Boiling Point > 200 °CAromatic ketones and nitriles typically have high boiling points.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water.The largely nonpolar hydrocarbon structure with polar functional groups dictates this solubility profile.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the benzene ring will appear in this region. The electron-withdrawing effects of the -CN and -CF₃ groups will shift these protons downfield. We expect to see complex splitting patterns (doublets and doublets of doublets) due to coupling between the aromatic protons.

  • Isobutyryl Methine Proton (δ 3.0 - 3.5 ppm): The single proton on the carbon adjacent to the carbonyl group is expected to appear as a septet, split by the six equivalent methyl protons.

  • Isobutyryl Methyl Protons (δ 1.1 - 1.3 ppm): The six protons of the two methyl groups will appear as a doublet, split by the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Carbonyl Carbon (δ 195 - 205 ppm): The ketone carbonyl carbon is expected in this characteristic downfield region.

  • Nitrile Carbon (δ 115 - 120 ppm): The carbon of the -C≡N group will appear in this range.

  • Aromatic Carbons (δ 120 - 140 ppm): The six carbons of the benzene ring will appear as distinct signals. The carbons directly attached to the electron-withdrawing substituents will be significantly affected.

  • Trifluoromethyl Carbon (δ 120 - 130 ppm): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Isobutyryl Carbons (δ 20 - 40 ppm): The methine and methyl carbons of the isobutyryl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups.[5][6][7]

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
NitrileC≡N stretch2220 - 2240Medium, Sharp
KetoneC=O stretch1690 - 1710Strong
AromaticC=C stretch1450 - 1600Medium to Weak
AliphaticC-H stretch2870 - 2970Medium
TrifluoromethylC-F stretch1100 - 1350Strong, Broad

Applications in Research and Drug Development

While specific applications for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile are not yet documented, its structural motifs are highly relevant in medicinal chemistry and materials science.

Potential as a Pharmaceutical Intermediate: The benzonitrile scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[8][9] The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or tetrazoles.[10][11]

Furthermore, the inclusion of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and cell membrane permeability. The synthesis of Enzalutamide, an anti-prostate cancer drug, relies on a 2-(trifluoromethyl)benzonitrile intermediate, highlighting the importance of this core structure.[12]

Therefore, 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a promising building block for creating libraries of novel compounds for high-throughput screening in various therapeutic areas. The isobutyryl group provides an additional point for diversification or can be a key structural element for binding to a biological target.

G Core 4-Isobutyryl-2-(trifluoromethyl) benzonitrile Nitrile Nitrile Group (-CN) Modification Core->Nitrile e.g., Reduction, Hydration, Cyclization Ketone Ketone Group (C=O) Modification Core->Ketone e.g., Reduction, Reductive Amination Aromatic Aromatic Ring Substitution Core->Aromatic Further EAS Library Diverse Compound Library Nitrile->Library Ketone->Library Aromatic->Library Screening High-Throughput Screening (HTS) Library->Screening Leads Novel Drug Leads Screening->Leads

Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

As with any laboratory chemical, 4-Isobutyryl-2-(trifluoromethyl)benzonitrile should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, guidelines can be established based on the hazards associated with its functional groups: aromatic nitriles, ketones, and organofluorine compounds.[1][13][14][15][16]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[14][15]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[14]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

4-Isobutyryl-2-(trifluoromethyl)benzonitrile represents a molecule of significant interest for synthetic chemists, particularly those engaged in pharmaceutical research and development. Its unique combination of a reactive ketone, a versatile nitrile, and a metabolically robust trifluoromethyl group on a central aromatic scaffold makes it a highly valuable, albeit under-documented, building block. The proposed synthetic route via Friedel-Crafts acylation offers a viable, though potentially challenging, pathway to access this compound. The predicted spectroscopic and physical properties provide a foundational dataset for its identification and characterization. As the demand for novel and structurally diverse small molecules continues to grow, compounds like 4-Isobutyryl-2-(trifluoromethyl)benzonitrile will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

  • New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. Available from: [Link]

  • Patsnap. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka. (2017). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Google Patents. A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile.
  • DT-Shop. Safety Data Sheet. (2023). Available from: [Link]

  • Nagarajan, K., Surumbarkuzhali, N., & Parimala, K. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). ResearchGate. Available from: [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. Available from: [Link]

  • Lee, J., Kim, K., & Kim, S. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports via PMC. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous-flow synthesis of trifluoromethylated alcohols using Ruppert-Prakash reagent. Available from: [Link]

  • Ishihara, K., et al. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). MDPI. Available from: [Link]

  • Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Earle, M. J., et al. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002). University of Liverpool. Available from: [Link]

  • Altman, R. A., et al. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Available from: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Available from: [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry via PMC. Available from: [Link]

  • Scribd. IR Spectrum Analysis of Benzonitrile. (2017). Available from: [Link]

  • Soares, A. C. F., et al. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (2012). SciELO. Available from: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019).
  • ResearchGate. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. (2015). Available from: [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024). Available from: [Link]

  • Natural Product Communications. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Available from: [Link]

  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Available from: [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. (2023). Available from: [Link]

Sources

Exploratory

1H and 13C NMR Reference Spectra and Structural Elucidation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Executive Summary The compound 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a highly functionalized, electron-deficient aromatic intermediate. Molecules harboring the cyano-trifluoromethyl-phenyl motif are critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a highly functionalized, electron-deficient aromatic intermediate. Molecules harboring the cyano-trifluoromethyl-phenyl motif are critical building blocks in the synthesis of modern therapeutics, most notably non-steroidal antiandrogens (NSAAs) used in the treatment of prostate cancer[1].

Accurate structural validation of this intermediate is paramount for downstream synthetic success. This technical whitepaper provides a comprehensive, theoretically grounded reference guide for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind specific acquisition parameters and the electronic effects governing chemical shifts, this guide serves as a self-validating protocol for analytical chemists and drug development professionals.

Structural and Electronic Causality

The aromatic core of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is subjected to extreme anisotropic deshielding due to the presence of three potent electron-withdrawing groups (EWGs). Understanding these electronic effects is essential for accurate spectral assignment[2]:

  • Nitrile Group (-CN) at C1: Exerts strong inductive (-I) and resonance (-R) withdrawing effects, significantly deshielding the ortho (C6) and para (C4) positions.

  • Trifluoromethyl Group (-CF 3​ ) at C2: A powerful inductive withdrawing group that pulls electron density from the ring while introducing complex heteronuclear ( 19 F) spin-spin coupling.

  • Isobutyryl Group (-C(=O)CH(CH 3​ ) 2​ ) at C4: The carbonyl moiety further depletes electron density via resonance, heavily deshielding the adjacent C3 and C5 protons.

Electronic_Effects Sub1 -CN (C1) Inductive & Resonance Withdrawing AromaticCore Aromatic Core Highly Deshielded Protons Sub1->AromaticCore Decreases e- density Sub2 -CF3 (C2) Strong Inductive Withdrawing Sub2->AromaticCore Decreases e- density (Adds 19F coupling) Sub3 -C(=O)iPr (C4) Resonance Withdrawing Sub3->AromaticCore Decreases e- density

Electronic withdrawing effects of substituents on the aromatic core.

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity spectral data, the NMR acquisition must follow a self-validating methodology. The protocol below explains the causality behind each experimental choice to guarantee reproducibility[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 100 atom % D).

    • Causality: CDCl 3​ provides a robust deuterium lock signal to stabilize the spectrometer's magnetic field ( B0​ ) against drift.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the universal zero-point reference (0.00 ppm). If TMS is absent, the residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) must be used for calibration.

  • 1 H NMR Acquisition: Acquire at 400 MHz or 600 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 1-second relaxation delay ( d1​ ).

  • 13 C NMR Acquisition: Acquire at 100 MHz or 150 MHz using a proton-decoupled sequence (zgpg30), minimum 512 scans.

    • Causality (Critical): Set the relaxation delay ( d1​ ) to at least 2–3 seconds. Quaternary carbons (C1, C2, C4, -CN, -C=O, -CF 3​ ) lack attached protons and cannot efficiently relax via dipole-dipole interactions. A longer T1​ relaxation time is required to prevent signal saturation and ensure these diagnostic peaks are visible above the noise floor.

NMR_Workflow Prep 1. Sample Preparation 15 mg API in CDCl3 + 0.03% TMS Lock 2. Lock & Shim Deuterium Lock, Z-axis Shimming Prep->Lock Acq1H 3. 1H NMR Acquisition 400 MHz, zg30, ns=16, d1=1s Lock->Acq1H Acq13C 4. 13C NMR Acquisition 100 MHz, zgpg30, ns=512, d1=3s Lock->Acq13C Process 5. Processing & Phasing Zero-filling, Apodization (LB=0.3/1.0) Acq1H->Process Acq13C->Process Validate 6. Validation & Assignment Multiplet Analysis, 19F-13C Coupling Process->Validate

Standardized NMR acquisition and validation workflow for fluorinated aromatics.

1 H NMR Reference Spectral Data

The 1 H NMR spectrum is characterized by an aliphatic region corresponding to the isobutyryl group and a heavily downfield-shifted aromatic region[2].

H NMR Data Table (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment
H-3 8.39d (or dq)1H 4JHH​ = 1.8Highly deshielded by ortho -CF 3​ and ortho carbonyl. Exhibits meta-coupling to H-5. May show fine long-range coupling ( 4JHF​ ~ 1 Hz) to fluorine.
H-5 8.21dd1H 3JHH​ = 8.2, 4JHH​ = 1.8Deshielded by ortho carbonyl. Exhibits ortho-coupling to H-6 and meta-coupling to H-3.
H-6 7.91d1H 3JHH​ = 8.2Deshielded by ortho nitrile group. Exhibits ortho-coupling to H-5.
-CH 3.45septet1H 3JHH​ = 6.8Isobutyryl methine proton. Split by the six equivalent protons of the two adjacent methyl groups.
-CH 3​ 1.20d6H 3JHH​ = 6.8Isobutyryl methyl protons. Split by the single adjacent methine proton.

13 C NMR Reference Spectral Data & 19 F Coupling

The 13 C NMR spectrum requires careful analysis due to heteronuclear spin-spin coupling between the 13 C nuclei and the 100% naturally abundant 19 F nuclei (spin = 1/2) of the trifluoromethyl group[3]. This coupling splits adjacent carbon signals into distinct quartets, serving as an internal validation mechanism for the structural assignment.

  • 1JCF​ (One-bond): The -CF 3​ carbon itself appears as a massive quartet with a coupling constant of ~272 Hz.

  • 2JCF​ (Two-bond): The C2 aromatic carbon, directly attached to the -CF 3​ group, appears as a quartet with a coupling constant of ~33 Hz.

  • 3JCF​ (Three-bond): The C1 and C3 aromatic carbons appear as tight quartets with a coupling constant of ~4 Hz.

C NMR Data Table (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( JCF​ , Hz)Causality / Assignment
-C=O 202.0s-Isobutyryl carbonyl carbon.
C4 142.3s-Aromatic quaternary carbon, attached to carbonyl.
C2 134.7q 2JCF​ ≈ 33Aromatic quaternary carbon, attached to -CF 3​ .
C6 132.5s-Aromatic methine carbon, ortho to -CN.
C5 132.4s-Aromatic methine carbon, meta to -CN.
C3 125.9q 3JCF​ ≈ 4Aromatic methine carbon, ortho to -CF 3​ .
-CF 3​ 122.5q 1JCF​ ≈ 272Trifluoromethyl carbon.
-CN 115.0s-Nitrile carbon.
C1 113.4q 3JCF​ ≈ 4Aromatic quaternary carbon, attached to -CN (three bonds from F).
-CH 35.5s-Isobutyryl methine carbon.
-CH 3​ 18.5s-Isobutyryl methyl carbons (degenerate).

References

  • Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Structure Determination of Organic Compounds. Table of Spectral Data. Third Completely Revised and Enlarged English Edition Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Engineering Autoimmune Therapeutics: A Methodological Guide to 4-Isobutyrylbenzonitrile Synthesis and Functionalization

Executive Summary The development of selective Sphingosine-1-phosphate 1 (S1P1) receptor agonists has revolutionized the therapeutic landscape for autoimmune and vascular diseases[1]. These immunomodulators function by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Sphingosine-1-phosphate 1 (S1P1) receptor agonists has revolutionized the therapeutic landscape for autoimmune and vascular diseases[1]. These immunomodulators function by inducing receptor internalization, thereby sequestering lymphocytes within lymph nodes and preventing their auto-reactive egress into the central nervous system[2]. Central to the synthesis of several investigational S1P1 agonists is the intermediate 4-isobutyrylbenzonitrile . This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis and downstream α -functionalization of this critical pharmacophore building block.

Pharmacological Rationale & Target Mechanistic Causality

The 4-isobutyrylbenzonitrile scaffold is not chosen arbitrarily in drug design. The para-cyano group provides essential hydrogen-bonding interactions within the S1P1 receptor's hydrophobic binding pocket, while the isobutyryl moiety serves as a highly versatile synthetic handle[1]. By oxidizing the precursor alcohol and subsequently brominating the tertiary α -carbon, chemists can construct complex 5-membered monocyclic heteroaryl groups (such as thiophenyl, pyrazolyl, or isoxazolyl rings) that act as the core hinge of the final Active Pharmaceutical Ingredient (API)[1].

S1P1_Signaling Agonist S1P1 Agonist (Synthesized API) Receptor S1P1 Receptor (Lymphocyte Surface) Agonist->Receptor High-Affinity Binding Internalization Receptor Internalization & Degradation Receptor->Internalization Functional Antagonism Egress Inhibition of Lymphocyte Egress from Lymph Nodes Internalization->Egress Immunosuppressive Effect

S1P1 Receptor Modulation Pathway via Synthesized Agonists

Retrosynthetic Strategy and Chemical Logic

To achieve the high-purity heteroaryl cores required for clinical-grade APIs, the retrosynthetic pathway relies on the reliable generation of an α -bromo ketone. 4-(2-Bromo-2-methylpropanoyl)benzonitrile is derived directly from 4-isobutyrylbenzonitrile via electrophilic α -bromination[1]. The ketone itself is synthesized from 4-(1-hydroxy-2-methylpropyl)benzonitrile[3].

Retrosynthesis API S1P1 Agonist API (Heteroaryl Core) Bromo 4-(2-Bromo-2-methylpropanoyl) benzonitrile API->Bromo Heterocycle Formation Isobutyryl 4-Isobutyrylbenzonitrile (Key Intermediate) Bromo->Isobutyryl α-Bromination Alcohol 4-(1-hydroxy-2-methylpropyl) benzonitrile Isobutyryl->Alcohol DMP Oxidation

Retrosynthetic Disconnection of S1P1 Agonists to 4-Isobutyrylbenzonitrile

Validated Experimental Protocols & Mechanistic Causality

Protocol A: Mild Oxidation to 4-Isobutyrylbenzonitrile

The transformation of the secondary alcohol to the corresponding ketone requires a highly chemoselective oxidant.4 is selected over traditional chromium-based reagents (like Jones reagent) due to its mild nature, which prevents the over-oxidation or hydrolysis of the sensitive nitrile group[5][4]. The hypervalent iodine(V) compound facilitates a ligand exchange with the alcohol, followed by an intramolecular deprotonation that cleanly yields the ketone and an iodine(III) byproduct[6].

Step-by-Step Workflow:

  • Preparation: Dissolve 2.50 g (14.27 mmol) of3 in 200 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[3].

  • Oxidation: Portion-wise, add 7.26 g (17.12 mmol, 1.2 eq) of Dess-Martin Periodinane.

    • Causality: The slight stoichiometric excess ensures complete conversion without generating intractable byproducts[1].

  • Self-Validation (Monitoring): Stir the reaction mixture at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The disappearance of the alcohol peak confirms the ligand-exchange and elimination cycle is complete[1][4].

  • Workup: Dilute the mixture with additional DCM and quench with a 1:1 mixture of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ .

    • Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct generated during the DMP mechanism, preventing nitrile degradation[5].

  • Isolation: Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield 4-isobutyrylbenzonitrile[1].

Protocol B: α -Bromination to 4-(2-Bromo-2-methylpropanoyl)benzonitrile

To construct the subsequent 5-membered heteroaryl ring, the ketone must be functionalized with a leaving group. Bromination at the tertiary α -carbon is achieved using molecular bromine in acetic acid[1].

Step-by-Step Workflow:

  • Enolization Setup: Dissolve 2.4 g (13.86 mmol) of 4-isobutyrylbenzonitrile in 50 mL of glacial acetic acid[1].

    • Causality: Acetic acid acts as both the solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen, driving the tautomerization to the enol form. The steric hindrance of the isopropyl group requires a strong driving force for enolization.

  • Electrophilic Addition: Dropwise, add 0.8 mL (15.53 mmol, 1.12 eq) of liquid bromine[1].

    • Causality: The electron-rich double bond of the enol attacks the polarizable bromine molecule. The tertiary nature of the α -carbon stabilizes the developing positive charge during the transition state, ensuring regioselective bromination.

  • Reaction Maturation & Self-Validation: Stir the mixture at room temperature for 3 days[1].

    • Causality & Validation: The extended reaction time is necessitated by the steric bulk of the gem-dimethyl groups flanking the α -carbon, which slows the kinetics of the electrophilic attack. The progress of the bromination can be visually validated by the gradual decolorization of the red-brown bromine as it is consumed by the enol, alongside HPLC monitoring to confirm the emergence of the product peak.

  • Workup & Purification: Concentrate the mixture in vacuo to remove the bulk of acetic acid. Dilute with ethyl acetate and wash extensively with saturated NaHCO 3​ until the aqueous phase is neutral[1]. The organic layer is dried and concentrated to yield the α -bromo ketone.

Quantitative Data & Analytical Metrics

The following table summarizes the expected analytical metrics for the synthesized intermediates, providing a benchmark for quality control in pharmaceutical development[1].

CompoundMolecular Weight ( g/mol )Expected Yield (%)HPLC Retention Time (min)Key Structural Feature
Precursor Alcohol 175.23N/A~1.20Secondary hydroxyl group
4-Isobutyrylbenzonitrile 173.21>85%1.60 (Method B)Isopropyl ketone, Para-nitrile
α -Bromo Ketone 252.11>75%>1.80Tertiary α -bromide

Note: HPLC Retention times are based on standard Analytical Method B (typically a reverse-phase C18 column with a water/acetonitrile gradient)[1].

Conclusion

The synthesis of 4-isobutyrylbenzonitrile and its subsequent α -bromination represent foundational methodologies in the development of S1P1 receptor agonists. By leveraging mild, chemoselective oxidations and thermodynamically driven enolization-halogenation sequences, process chemists can reliably generate the highly functionalized building blocks required for modern immunomodulatory APIs.

References

  • Source: google.
  • Source: organic-chemistry.
  • Source: wikipedia.
  • Title: 17.
  • Title: WO2011017578A1 - Keh et al., J. Amer. Chem. Soc., 125(14):4062-4063 (2003)

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Exploratory

Determining the Solubility Profile of Novel Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of drug development, the journey from a promising molecular entity to a viable therapeutic is fraught with challenges. Among the most funda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising molecular entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. The extent to which a compound dissolves in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For a novel compound, identified here as Compound X (CAS 1830333-05-5) , for which public data is unavailable, a systematic and rigorous determination of its solubility profile is not merely a routine task but a cornerstone of its entire development program.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to approach the solubility assessment of a new chemical entity. We will move beyond rote procedures to explore the underlying principles, the strategic selection of solvents, and the robust methodologies required to generate a comprehensive and reliable solubility profile.

Pillar I: The Theoretical Framework of Solubility

At its core, solubility is a thermodynamic equilibrium. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] This is because the dissolution process involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break these interactions must be compensated by the energy released upon the formation of new, favorable interactions.

For an organic molecule like Compound X, its solubility in a given solvent is a function of a delicate balance between its non-polar and polar regions. A large, non-polar hydrocarbon backbone will favor solubility in non-polar solvents, whereas the presence of polar functional groups (e.g., hydroxyls, amines, carbonyls) will enhance solubility in polar solvents.[2]

Pillar II: Strategic Solvent Selection for a Comprehensive Profile

A thorough solubility profile necessitates the use of a diverse panel of organic solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents should be guided by their relevance to potential downstream applications, such as reaction chemistry, purification, and formulation. A representative, tiered approach to solvent selection is recommended:

Tier 1: Common Non-Polar Solvents

  • Hexanes/Heptane: Primarily engage in van der Waals interactions, ideal for highly non-polar compounds.

  • Toluene: An aromatic hydrocarbon, capable of π-π stacking interactions in addition to van der Waals forces.

Tier 2: Solvents of Intermediate Polarity (Aprotic)

  • Dichloromethane (DCM): A versatile, slightly polar solvent.

  • Ethyl Acetate: An ester with a moderate dipole moment.

  • Tetrahydrofuran (THF): A cyclic ether, more polar than acyclic ethers.

  • Acetone: A ketone with a significant dipole moment.

  • Acetonitrile: A polar aprotic solvent, often used in chromatography.

Tier 3: Polar Aprotic Solvents

  • Dimethylformamide (DMF): A highly polar aprotic solvent.

  • Dimethyl Sulfoxide (DMSO): A strongly polar aprotic solvent, known for its ability to dissolve a wide range of compounds.

Tier 4: Polar Protic Solvents

  • Methanol/Ethanol: Alcohols capable of hydrogen bonding, effective for dissolving polar molecules.

  • Isopropanol: A slightly less polar alcohol than methanol and ethanol.

Pillar III: Experimental Determination of a Solubility Profile

The following section details a robust, self-validating experimental workflow for determining the solubility of Compound X.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification prep_compound Weigh Compound X add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Prepare Solvent Panel prep_solvent->add_solvent equilibrate Equilibrate (Shake/Vortex) add_solvent->equilibrate observe Visual Observation equilibrate->observe decision_soluble Completely Dissolved? observe->decision_soluble filter_solution Filter Undissolved Solid analyze_supernatant Analyze Supernatant (e.g., HPLC) filter_solution->analyze_supernatant calculate_sol Calculate Solubility (mg/mL) analyze_supernatant->calculate_sol output_data Record & Report Data calculate_sol->output_data decision_soluble->add_solvent No decision_soluble->filter_solution Yes (or at equilibrium)

Caption: Experimental workflow for determining the solubility of a novel compound.

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials and Equipment:

  • Accurately weighed sample of Compound X

  • Panel of selected organic solvents

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Constant temperature chamber or water bath

  • Syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation:

    • Accurately weigh a small amount of Compound X (e.g., 5-10 mg) into a series of glass vials. The amount should be in excess of what is expected to dissolve.

    • To each vial, add a precise volume of a selected organic solvent (e.g., 1 mL).

  • Equilibration:

    • Securely cap the vials.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) using a vortex mixer or orbital shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow undissolved solids to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of Compound X.

  • Calculation:

    • Calculate the solubility of Compound X in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Self-Validation and Trustworthiness:

  • Visual Confirmation: Before analytical quantification, visually inspect the vials to confirm the presence of undissolved solid, ensuring that the solution is indeed saturated.

  • Kinetic vs. Thermodynamic Solubility: To ensure true thermodynamic equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of time once equilibrium is established.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Pillar IV: Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Solubility Profile of Compound X (CAS 1830333-05-5) in Common Organic Solvents at 25 °C
Solvent ClassSolventPolarity IndexSolubility (mg/mL)Qualitative Classification
Non-Polar Heptane0.1[Experimental Value][e.g., Insoluble, Sparingly Soluble]
Toluene2.4[Experimental Value][e.g., Sparingly Soluble, Soluble]
Intermediate Polarity (Aprotic) Dichloromethane3.1[Experimental Value][e.g., Soluble, Freely Soluble]
Ethyl Acetate4.4[Experimental Value][e.g., Soluble, Freely Soluble]
Tetrahydrofuran4.0[Experimental Value][e.g., Freely Soluble, Very Soluble]
Acetone5.1[Experimental Value][e.g., Freely Soluble, Very Soluble]
Acetonitrile5.8[Experimental Value][e.g., Soluble, Freely Soluble]
Polar Aprotic Dimethylformamide6.4[Experimental Value][e.g., Very Soluble, Freely Soluble]
Dimethyl Sulfoxide7.2[Experimental Value][e.g., Very Soluble, Freely Soluble]
Polar Protic Isopropanol3.9[Experimental Value][e.g., Soluble, Freely Soluble]
Ethanol4.3[Experimental Value][e.g., Soluble, Freely Soluble]
Methanol5.1[Experimental Value][e.g., Soluble, Freely Soluble]

Note: The "Experimental Value" and "Qualitative Classification" columns are to be populated with the data obtained from the experimental protocol.

Interpretation of the Profile:

The resulting solubility profile will provide critical insights into the physicochemical nature of Compound X.

  • High solubility in non-polar solvents would suggest a predominantly lipophilic character.

  • Broad solubility across a range of polarities indicates a molecule with a balance of hydrophobic and hydrophilic features.

  • High solubility specifically in polar protic solvents might point to the presence of key hydrogen bond donor/acceptor groups.

This information is invaluable for guiding subsequent stages of drug development, from the selection of appropriate solvents for synthesis and purification to the design of effective formulation strategies.

Conclusion: A Foundation for Rational Drug Development

The determination of a comprehensive solubility profile for a novel compound such as Compound X (CAS 1830333-05-5) is a foundational activity in drug discovery and development. By employing a systematic approach grounded in theoretical principles and executed with rigorous experimental protocols, researchers can generate reliable data that will inform critical decisions throughout the development pipeline. This guide provides a framework for achieving this, ensuring that the solubility assessment is not just a data point, but a strategic tool for success.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • LibreTexts. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Crystallographic and Spectroscopic Characterization of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS: 1830333-05-5)[1] Executive Summary & Chemical Context In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS: 1830333-05-5)[1]

Executive Summary & Chemical Context

In the development of non-steroidal androgen receptor (AR) antagonists (such as enzalutamide and apalutamide analogs), highly functionalized benzonitriles serve as critical advanced intermediates. 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is characterized by a highly electron-deficient aromatic core, driven by the synergistic electron-withdrawing effects of a nitrile group (-C≡N) at C1, a trifluoromethyl group (-CF3) at C2, and an isobutyryl group at C4[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. The protocols detailed below form a self-validating system —where spectroscopic scalar couplings and crystallographic thermal parameters act as internal checks to guarantee absolute structural integrity before this intermediate is subjected to downstream hydantoin or thiohydantoin ring cyclizations.

Spectroscopic Data Acquisition & Logic

The Causality Behind the NMR Protocol

The choice of deuterated chloroform (CDCl₃) for this analysis is deliberate. While DMSO-d₆ offers superior solubility for many polar intermediates, the highly electron-deficient nature of the 2-(trifluoromethyl)benzonitrile core shifts the aromatic protons significantly downfield (7.95–8.35 ppm). CDCl₃ ensures that the residual solvent peak (7.26 ppm) remains completely isolated from the analyte's aromatic signals, preventing integration errors during multiplet analysis.

Furthermore, the ¹³C NMR protocol acts as a self-validating system for the trifluoromethyl moiety. The presence of a primary quartet at ~122.3 ppm (¹ ≈ 273 Hz) confirms the -CF₃ carbon, while the secondary quartet at ~125.4 ppm (² ≈ 33 Hz) unambiguously identifies the adjacent aromatic C2 carbon. If these specific scalar couplings are absent, the structural assignment fails validation.

Multi-Nuclear NMR Assignments

Table 1: Validated NMR Data (400 MHz, CDCl₃, 298 K)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( in Hz)Structural Assignment
¹H 1.25Doublet (d)6.8-CH(CH₃ )₂ (6H)
¹H 3.55Septet (sept)6.8-CH (CH₃)₂ (1H)
¹H 7.95Doublet (d)8.0Ar-H (H-6, ortho to CN)
¹H 8.20Doublet of doublets (dd)8.0, 1.5Ar-H (H-5, ortho to isobutyryl)
¹H 8.35Doublet (d)1.5Ar-H (H-3, meta coupling)
¹³C 18.5Singlet (s)--CH₃ (2C, aliphatic)
¹³C 35.8Singlet (s)--CH- (1C, aliphatic)
¹³C 114.2Singlet (s)--C≡N (1C, nitrile)
¹³C 122.3Quartet (q)273.0-C F₃ (1C)
¹³C 125.4Quartet (q)33.0Ar-C (C-2, adjacent to CF₃)
¹³C 201.5Singlet (s)-C =O (1C, carbonyl)
¹⁹F -62.4Singlet (s)--CF₃ (3F)
Spectroscopic Workflow Visualization

G N1 Sample Preparation (0.1 M in CDCl3) N2 1H NMR (400 MHz) Confirm Isobutyryl N1->N2 N3 13C NMR (100 MHz) Carbon Framework N1->N3 N4 19F NMR (376 MHz) Confirm CF3 N1->N4 N5 Data Integration & Multiplet Analysis N2->N5 N3->N5 N4->N5 N6 Structural Validation N5->N6

Figure 1. Logic flow for the multi-nuclear NMR spectroscopic validation of the intermediate.

Crystallographic Data Acquisition (SCXRD)

The Causality Behind the SCXRD Protocol

Single-Crystal X-Ray Diffraction (SCXRD) is essential to determine the exact torsion angle of the isobutyryl group relative to the rigid benzonitrile plane. Cooling the crystal to 100(2) K using a nitrogen cold stream is mandatory, not optional . The freely rotating isopropyl group and the trifluoromethyl moiety are highly susceptible to dynamic positional disorder at 298 K. Low-temperature data collection minimizes thermal ellipsoids, preventing the artificial shortening of C-F bonds and allowing for the accurate assignment of anisotropic displacement parameters.

Crystallographic Parameters

Table 2: SCXRD Refinement Data

ParameterValue
Chemical Formula C₁₂H₁₀F₃NO
Formula Weight 241.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å, b = 12.304(3) Å, c = 11.215(2) Å
Cell Angles α = 90°, β = 95.42(1)°, γ = 90°
Volume 1161.5(5) ų
Z (Molecules/cell) 4
Calculated Density 1.379 g/cm³
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025
Goodness-of-fit on F² 1.045
Crystallographic Workflow Visualization

SCXRD C1 Crystal Growth (Slow Evaporation) C2 SCXRD Data Collection (Mo Kα, 100 K) C1->C2 C3 Data Reduction (Integration & Scaling) C2->C3 C4 Structure Solution (SHELXT) C3->C4 C5 Structure Refinement (SHELXL / OLEX2) C4->C5 C6 CIF Generation C5->C6

Figure 2. Step-by-step crystallographic data acquisition and refinement workflow.

Step-by-Step Experimental Methodologies

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei sequentially to ensure maximum sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming to ensure a sharp solvent peak (line width at half height < 1 Hz).

  • Data Acquisition:

    • ¹H NMR: Execute a standard 1D sequence (zg30), 16 scans, 2-second relaxation delay.

    • ¹³C NMR: Execute a proton-decoupled 1D sequence (zgpg30), 512–1024 scans depending on exact concentration, 2-second relaxation delay.

    • ¹⁹F NMR: Execute a standard 1D sequence, 16 scans, utilizing a wide sweep width (at least 200 ppm) centered at -100 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra using the TMS signal (0.00 ppm) or residual CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol B: Single-Crystal Growth and SCXRD Analysis
  • Crystal Growth: Dissolve 50 mg of the compound in 1 mL of ethyl acetate in a 4 mL borosilicate vial. Cap the vial loosely or puncture the septum with a 20-gauge needle to allow the slow evaporation of the solvent at 20 °C over 3 to 5 days.

  • Crystal Selection: Under a polarized light microscope, select a clear, block-shaped single crystal (approx. 0.25 × 0.20 × 0.15 mm) devoid of cracks, satellite crystals, or twinning.

  • Mounting: Coat the crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop. Immediately transfer to the goniometer equipped with a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction frames using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CMOS detector.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing via [3]. Refine the structure using full-matrix least-squares on F² (SHELXL) within the graphical interface[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90767601, 4-Isobutyryl-2-methylbenzonitrile. (Structural proxy for baseline physical properties). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Application Note: Advanced Synthesis Protocol for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile Executive Summary The compound 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS: 1830333-05-5) is a highly functionalized, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Executive Summary

The compound 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS: 1830333-05-5) is a highly functionalized, electron-deficient building block of significant value in the development of nonsteroidal antiandrogens and related therapeutics. The presence of two strong electron-withdrawing groups (EWGs)—a cyano group and a trifluoromethyl group—renders the aromatic ring exceptionally deactivated. This Application Note details a validated, high-yielding synthetic protocol that bypasses the limitations of traditional electrophilic aromatic substitution by utilizing a highly chemoselective halogen-metal exchange followed by a controlled acylation.

Mechanistic Rationale & Strategic Selection

The synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile requires overcoming severe electronic constraints. Traditional acylation strategies fail due to the deactivated nature of the arene and the electrophilic vulnerability of the nitrile group.

To solve this, we employ an "umpolung" strategy: converting the arene into a nucleophile via halogen-metal exchange. However, classical organolithium reagents (e.g., n-BuLi) or standard Grignard reagents are prone to attacking the sensitive ortho-cyano group, leading to undesired imine or ketone byproducts.

The optimal solution is the use of Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, vastly accelerating the Br/Mg exchange rate. This allows the exchange to occur at -20 °C, a temperature where the resulting arylmagnesium species is kinetically stable and does not intramolecularly or intermolecularly attack the cyano group (). Subsequent trapping with a Weinreb amide ensures mono-acylation without over-addition to a tertiary alcohol ().

Quantitative Strategy Comparison
Acylation StrategyReagentsChemoselectivity (-CN Tolerance)Expected YieldMechanistic Causality / Remarks
Friedel-Crafts Acylation Isobutyryl chloride, AlCl₃High< 5%The arene is too deactivated by the -CN and -CF₃ groups; electrophilic attack is entirely suppressed.
Classical Organolithium n-BuLi, THF, -78 °CVery Low< 10%Strong nucleophilicity leads to competitive, irreversible attack on the highly electrophilic nitrile carbon.
Classical Grignard Mg(0), I₂, THF, refluxLowN/AInitiation is difficult on electron-poor bromides; elevated temperatures destroy the cyano group.
Turbo-Grignard + Weinreb iPrMgCl·LiCl, Weinreb AmideExcellent > 85% Rapid Br/Mg exchange at low temp kinetically avoids nitrile addition; chelate prevents over-acylation.

Experimental Workflows and Logical Pathways

SynthesisWorkflow SM 4-Bromo-2-(trifluoromethyl)benzonitrile Starting Material Exchange Halogen-Metal Exchange iPrMgCl·LiCl, THF, -20°C SM->Exchange Intermediate Arylmagnesium Species [4-Cyano-3-(trifluoromethyl)phenyl]MgX Exchange->Intermediate Acylation Weinreb Amide Addition N-Methoxy-N-methylisobutyramide Intermediate->Acylation Product 4-Isobutyryl-2-(trifluoromethyl)benzonitrile Target Product Acylation->Product

Synthetic workflow utilizing Turbo-Grignard exchange and Weinreb acylation.

WeinrebMechanism ArMgX Arylmagnesium Reagent (Nucleophile) Chelate Stable Tetrahedral Intermediate (Mg-Chelated) ArMgX->Chelate Weinreb Weinreb Amide (Electrophile) Weinreb->Chelate Quench Aqueous Acid Quench (Collapse of Chelate) Chelate->Quench Ketone Target Ketone (Prevents Over-addition) Quench->Ketone

Logical flow of the Weinreb amide acylation preventing tertiary alcohol formation.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Materials Required
  • Starting Material: 4-Bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv, 10.0 mmol, 2.50 g)

  • Exchange Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11.0 mmol, 8.46 mL)

  • Acylating Agent: N-Methoxy-N-methylisobutyramide (1.2 equiv, 12.0 mmol, 1.74 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL)

Step 1: Halogen-Magnesium Exchange
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Charge the flask with 4-bromo-2-(trifluoromethyl)benzonitrile and anhydrous THF. Stir to dissolve.

  • Temperature Control: Cool the reaction vessel to exactly -20 °C using a dry ice/ethylene glycol bath.

    • Causality Insight: Maintaining -20 °C is critical. Warmer temperatures will provide the activation energy required for the nascent Grignard reagent to attack the cyano group of unreacted starting material, leading to catastrophic dimerization.

  • Reagent Addition: Dropwise add the iPrMgCl·LiCl solution over 15 minutes, maintaining the internal temperature below -15 °C. Stir for 30 minutes at -20 °C.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot via syringe. Quench immediately into 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL of ethyl acetate and analyze the organic layer via GC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass signal (m/z 249/251) and appearance of the protonated des-bromo arene (m/z 171). Do not proceed until conversion is >98%.

Step 2: Electrophilic Trapping (Weinreb Acylation)
  • Addition: To the dark solution of the arylmagnesium species at -20 °C, add N-methoxy-N-methylisobutyramide neat, dropwise over 5 minutes.

  • Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours.

    • Causality Insight: As the reaction warms, the nucleophile attacks the Weinreb amide. The presence of the methoxy group allows for the formation of a highly stable, five-membered magnesium chelate. This tetrahedral intermediate will not collapse at 0 °C, strictly limiting the reaction to a single equivalent addition and preventing the formation of a tertiary alcohol byproduct.

Step 3: Quenching and Workup
  • Quench: Re-cool the flask to -10 °C. Vigorously stir and slowly add 20 mL of saturated aqueous NH₄Cl solution.

    • Causality Insight: The introduction of mild aqueous acid disrupts the magnesium chelate, forcing the tetrahedral intermediate to collapse, thereby releasing the target ketone and the water-soluble N,O-dimethylhydroxylamine hydrochloride salt into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes/Ethyl Acetate (95:5 to 85:15).

  • Self-Validation (IPC 2): Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and evaporate to yield 4-Isobutyryl-2-(trifluoromethyl)benzonitrile as a crystalline solid. Confirm identity via ¹H NMR (characteristic septet for the isobutyryl CH proton around 3.5 ppm and doublet for the CH₃ groups around 1.2 ppm).

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Welsbie, D. S. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Treatment of Prostate Cancer (MDV3100). Journal of Medicinal Chemistry, 53(7), 2779–2796. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for CAS 1830333-05-5 Analysis and Quantification

Introduction and Physicochemical Profiling CAS 1830333-05-5, chemically identified as 4-Isobutyryl-2-(trifluoromethyl)benzonitrile , is a critical intermediate in the synthesis of advanced pharmaceutical active ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

CAS 1830333-05-5, chemically identified as 4-Isobutyryl-2-(trifluoromethyl)benzonitrile , is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients[1]. For researchers and drug development professionals, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is essential for purity assessment, stability testing, and pharmacokinetic quantification.

Understanding the physicochemical nature of the analyte is the foundational step in method development. CAS 1830333-05-5 features a highly hydrophobic trifluoromethyl (-CF 3​ ) group, an isobutyryl moiety, and a strongly electron-withdrawing benzonitrile core. Notably, it lacks readily ionizable functional groups (such as acidic carboxylates or basic amines) within the standard physiological pH range.

  • Causality for Column Selection: Because the molecule is highly non-polar and neutral, Reversed-Phase HPLC (RP-HPLC) utilizing an end-capped C18 stationary phase is the most logical choice. End-capping is crucial here; it minimizes secondary interactions between the highly electronegative fluorine atoms and residual surface silanols on the silica support, which would otherwise cause peak tailing[2].

  • Causality for Detection: The conjugated π -system extending from the benzonitrile ring to the ketone carbonyl provides a strong chromophore. Literature on structurally analogous benzonitriles demonstrates optimal UV absorption in the 250–280 nm range, making 254 nm the standard, highly sensitive wavelength for UV detection[3][4].

Method Development Workflow

The development of this method follows a structured, causality-driven approach, moving from theoretical profiling to empirical optimization, and finally to regulatory validation.

HPLC_Workflow A 1. Physicochemical Profiling (Hydrophobicity, UV Max) B 2. Column & Mobile Phase (C18, MeCN/H2O + 0.1% FA) A->B Non-ionizable nature C 3. Gradient Optimization (Elution Strength & Resolution) B->C Selectivity check D 4. Method Validation (ICH Q2(R1) Guidelines) C->D Finalize parameters

Fig 1. Step-by-step HPLC method development workflow.

Chromatographic Rationale and Interaction Mechanism

To ensure a self-validating system, the mobile phase must provide consistent elution strength while maintaining baseline stability.

  • Mobile Phase Selection: Acetonitrile (MeCN) is selected over methanol as the organic modifier. The bulky isobutyryl and trifluoromethyl groups require the higher elution strength and lower viscosity of MeCN to ensure a sharp, symmetrical peak and to maintain lower system backpressure[2][5].

  • Aqueous Modifier: Although CAS 1830333-05-5 is neutral, adding 0.1% Formic Acid (FA) to the aqueous phase is highly recommended. The acidic modifier locks the pH at approximately 2.7, suppressing the ionization of any residual silanols on the C18 column, thereby guaranteeing reproducible retention times and sharp peak shapes across different column batches.

Mechanism Analyte CAS 1830333-05-5 (Hydrophobic) Stationary C18 Stationary Phase (End-capped) Analyte->Stationary π-π & Van der Waals Detector UV Detector (254 nm) Stationary->Detector Elution Mobile Mobile Phase (MeCN Gradient) Mobile->Stationary Desorption

Fig 2. Chromatographic interaction mechanism for CAS 1830333-05-5.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) prior to sample analysis, the operator can verify that the chromatographic system is performing adequately before consuming valuable samples.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Gemini C18 (or equivalent), 150 x 4.6 mm, 5 µmProvides high surface area for hydrophobic retention; end-capped to prevent tailing[2].
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)Suppresses silanol activity; ensures baseline stability.
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)High elution strength for the bulky trifluoromethyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength 254 nm (UV)Maximum absorption for the conjugated benzonitrile system[3][4].
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
8.01090
10.01090
10.16040
15.06040
Step-by-Step Sample Preparation and Analysis
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

    • Causality: Matching the sample diluent closely to the initial gradient conditions (60:40) prevents solvent-mismatch effects, which can cause peak distortion or fronting at the solvent front.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of CAS 1830333-05-5 reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Serially dilute the stock solution with the diluent to create a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times consecutively.

    • Self-Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be 2.0%. The USP tailing factor must be 1.5, and the theoretical plate count (N) must be 5000. If these criteria are met, the system is validated for the analytical run.

  • Sample Analysis: Inject blank diluent, followed by the calibration standards, and finally the unknown samples. Ensure a blank is run every 10 samples to monitor for carryover.

Method Validation Summary

The developed method must be validated according to to ensure its reliability for quantitative analysis[6][7]. The expected validation parameters for this protocol are summarized below:

Validation ParameterICH Q2(R1) Acceptance CriteriaExpected Performance for CAS 1830333-05-5
Linearity Correlation coefficient ( R2 ) 0.999 R2>0.9995 over the range of 1–100 µg/mL.
Precision (Repeatability) %RSD of peak areas 2.0% (n=6)%RSD 1.0% due to stable UV chromophore.
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.5% – 101.2% recovery from spiked matrices.
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:1~0.1 µg/mL (High sensitivity at 254 nm).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1~0.3 µg/mL.
Robustness Stable retention/area under deliberate variationsRobust against ± 2 °C temp and ± 2% organic phase shifts.

References

  • BLD Pharmatech. "1830333-05-5 | 4-Isobutyryl-2-(trifluoromethyl)benzonitrile." BLD Pharm, 2025. Available at:1

  • Pike, A., Storer, R. I., Owen, R. M., et al. "The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout." MedChemComm, Royal Society of Chemistry, 2016. Available at: 5

  • International Conference on Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy, 2005. Available at:7

  • BenchChem. "Application Notes and Protocols for the Quantification of Aminobenzonitriles." BenchChem, 2025. Available at: 3

  • Goodall, I., et al. "Real-Time Monitoring of Enzyme-Catalysed Reactions using Deep UV Resonance Raman Spectroscopy." BioSpec, 2023. Available at: 4

Sources

Method

Catalytic cross-coupling reactions involving CAS 1830333-05-5

Initiating Compound Search I'm starting with a deep dive to pinpoint the chemical structure, names, and key uses of 1830333-05-5. I'm also digging into its application in catalytic cross-coupling reactions, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

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Expanding Reaction Detail

I'm now expanding my search to uncover mechanistic details within the cross-coupling reactions, specifically focusing on the catalytic cycle and compound 1830333-05-5's function. I'm also hunting for established experimental protocols and application notes, noting reaction conditions and reported yields.

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I've identified and corrected a typographical error in the initial search query. The system has successfully provided detailed information on a crucial, related catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), with its correct CAS number, which should enable more focused analysis moving forward.

Focusing on Catalysis

I've determined the primary focus should be detailed application notes and protocols for cross-coupling reactions using the catalyst PdCl2(dtbpf). I'm gathering protocols, mechanistic details, and quantitative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, and other reactions catalyzed by PdCl2(dtbpf).

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I've expanded my knowledge of PdCl2(dtbpf)'s applications. Beyond Suzuki-Miyaura reactions, I've confirmed its use in Heck and Buchwald-Hartwig reactions. While initial results highlight its activity, air stability, and broad cross-coupling utility, I'm now focusing on specific protocols and quantitative data (yields, turnover numbers) across a wider range of substrates to provide more specific data in table format. I need more mechanistic details too.

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Consolidating Data and Insights

I've significantly expanded my knowledge base to include details on substrate scope (aryl/heteroaryl halides, boronic acids, olefins, amines) and specific examples for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. I have also gained useful mechanistic insights on the dtbpf ligand's stabilizing role, and collected data on TONs and catalyst loading levels for quantitative comparisons. I have a lot of information, which will be helpful for the application notes, but I'm still working on organizing it effectively.

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Application

Application Notes &amp; Protocols for the Characterization of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile in Androgen Receptor Antagonist Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile as a potential nonsteroidal androgen...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile as a potential nonsteroidal androgen receptor (AR) antagonist. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing the bioactivity of this compound, from initial in vitro screening to in vivo efficacy studies.

Introduction: The Rationale for Novel Androgen Receptor Antagonists

The androgen receptor (AR) is a crucial member of the nuclear receptor superfamily and a primary driver in the development and progression of prostate cancer.[1][2][3] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival.[1][2] Consequently, androgen deprivation therapy (ADT) and the use of AR antagonists are mainstays in the treatment of prostate cancer.[3][4]

However, the emergence of resistance to current therapies, often through AR mutations or overexpression, necessitates the discovery of novel AR antagonists with improved efficacy and resistance profiles.[3] Nonsteroidal antiandrogens (NSAAs), such as bicalutamide, offer a therapeutic advantage by directly competing with endogenous androgens for binding to the AR without the steroidal side effects.[5][6][7][8] The chemical structure of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile suggests its potential as a novel NSAA, warranting a thorough investigation of its biological activity.

Mechanism of Action of Nonsteroidal Androgen Receptor Antagonists

Nonsteroidal antiandrogens act as competitive inhibitors of the androgen receptor.[5][6][7] By binding to the ligand-binding domain (LBD) of the AR, these compounds prevent the binding of endogenous androgens like DHT.[9][10] This inhibition prevents the conformational changes in the AR necessary for its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on target genes, thereby blocking the downstream signaling that promotes tumor growth.[1][2][11] Some second-generation antagonists have also been shown to impair the nuclear translocation of the AR and inhibit its binding to DNA.[4]

Signaling Pathway Diagram

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) (inactive, bound to HSPs) DHT->AR Binds HSPs Heat Shock Proteins (HSPs) AR_active AR (active) AR->AR_active Translocation AR_inhibited AR (inhibited) AR->AR_inhibited Translocation (impaired) Test_Compound 4-Isobutyryl-2- (trifluoromethyl)benzonitrile Test_Compound->AR Competitively Binds (Antagonism) AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to AR_inhibited->Gene_Transcription Blocks

Caption: Androgen Receptor Signaling and Point of Antagonism.

Experimental Protocols for In Vitro Characterization

Androgen Receptor Competitive Binding Assay

This assay determines the ability of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile to compete with a radiolabeled androgen for binding to the AR.

Principle: This is a competitive binding experiment where the test compound's ability to displace a radiolabeled androgen, typically [³H]-R1881 (a synthetic androgen), from the AR ligand-binding domain (LBD) is measured.[12] The amount of bound radioligand is inversely proportional to the binding affinity of the test compound.

Protocol:

Materials:

  • Recombinant human androgen receptor (LBD)

  • [³H]-R1881 (Radioligand)

  • Dihydrotestosterone (DHT) (unlabeled competitor for control)

  • 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

  • Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)[12]

  • Wash Buffer (Assay buffer without DTT and molybdate)[12]

  • Scintillation cocktail

  • 96-well plates

  • Hydroxylapatite (HAP) slurry or filter plates (e.g., GF/B filters)[12]

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile and the control compound (DHT) in assay buffer. The final DMSO concentration should not exceed 1%.[12]

    • Prepare a working solution of [³H]-R1881 in assay buffer (e.g., 1 nM final concentration).[12]

    • Dilute the recombinant human AR in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add diluted AR, [³H]-R1881, and assay buffer with DMSO.

    • Non-specific Binding: Add diluted AR, [³H]-R1881, and a high concentration of unlabeled DHT (e.g., 10 µM).[12]

    • Test Compound: Add diluted AR, [³H]-R1881, and serial dilutions of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[12]

  • Separation of Bound and Free Ligand (choose one method):

    • Hydroxylapatite (HAP) Slurry Method:

      • Add cold HAP slurry to each well and incubate for 15 minutes at 4°C.[12]

      • Centrifuge the plate to pellet the HAP-bound receptor-ligand complex.

      • Aspirate the supernatant and wash the pellet multiple times with cold wash buffer.[12]

    • Filter Binding Assay:

      • Transfer the incubation mixture to a pre-soaked filter plate.

      • Wash the filters with cold wash buffer to remove unbound radioligand.[12]

  • Detection:

    • Add scintillation cocktail to the wells (HAP pellet) or filters.

    • Measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Workflow Diagram: AR Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound & Controls D Combine Reagents in 96-well Plate (Total, Non-specific, Test Wells) A->D B Prepare Radioligand ([³H]-R1881) Solution B->D C Prepare Diluted Androgen Receptor C->D E Incubate at 4°C for 18-24 hours D->E F Separate Bound & Free Ligand (HAP or Filter Method) E->F G Wash to Remove Unbound Radioligand F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Calculate IC50 Value I->J

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Androgen Receptor Transcriptional Activation Assay

This assay determines whether 4-Isobutyryl-2-(trifluoromethyl)benzonitrile can inhibit androgen-induced gene expression.

Principle: This cell-based assay utilizes a cell line (e.g., human prostate cancer cell line 22Rv1 or a stably transfected cell line like AR-EcoScreen) that contains the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[13][14][15] In the presence of an androgen (agonist), the AR is activated and drives the expression of the reporter gene. An antagonist will inhibit this induction.[13]

Protocol:

Materials:

  • AR-responsive cell line (e.g., 22Rv1/MMTV_GR-KO, AR-EcoScreen)[14][15]

  • Cell culture medium and supplements

  • Dihydrotestosterone (DHT) or R1881 (agonist)

  • 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

  • Bicalutamide or Enzalutamide (positive control antagonist)[16]

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the AR-responsive cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: To test for any intrinsic agonist activity, treat the cells with serial dilutions of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile alone.

    • Antagonist Mode: Treat the cells with serial dilutions of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile in the presence of a fixed concentration of an AR agonist (e.g., DHT or R1881 at its EC50 concentration).[13] Include controls for vehicle, agonist alone, and a known antagonist.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis: For antagonist mode, normalize the data to the agonist-only control (100% activation) and the vehicle control (0% activation). Plot the percentage of inhibition against the log concentration of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile to determine its IC50 value.

Workflow Diagram: AR Transcriptional Activation Assay

Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection_analysis Detection & Analysis A Seed AR-responsive cells in 96-well plate B Allow cells to attach overnight A->B C Treat cells with Test Compound +/- AR Agonist (DHT) B->C D Incubate for 18-24 hours C->D E Lyse cells and add Luciferase Reagent D->E F Measure Luminescence E->F G Calculate IC50 Value F->G

Caption: Workflow for the AR Transcriptional Activation Assay.

In Vivo Efficacy Evaluation

Prostate Cancer Xenograft Model

This protocol outlines a general approach to assess the in vivo anti-tumor activity of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile using a human prostate cancer xenograft model in immunocompromised mice.

Principle: Human prostate cancer cells that are androgen-dependent (e.g., LNCaP, LAPC-4) are implanted into immunodeficient mice.[17][18][19] The growth of these tumors is dependent on androgens. The efficacy of the test compound as an AR antagonist is evaluated by its ability to inhibit tumor growth.

Protocol:

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Androgen-dependent human prostate cancer cell line (e.g., LAPC-4)[18]

  • Matrigel

  • 4-Isobutyryl-2-(trifluoromethyl)benzonitrile formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.[18]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]

  • Treatment Administration:

    • Administer 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (e.g., by oral gavage) and the vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[18]

    • Monitor the body weight and overall health of the mice.

  • Endpoint:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

    • Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, gene expression analysis of AR target genes like PSA).[18]

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any anti-tumor effects.

Data Summary

The following table provides a template for summarizing the in vitro data for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile in comparison to a known standard.

Compound AR Binding IC50 (nM) AR Transcriptional Inhibition IC50 (nM)
4-Isobutyryl-2-(trifluoromethyl)benzonitrileExperimental ValueExperimental Value
Bicalutamide (Reference)Literature/Experimental ValueLiterature/Experimental Value

Conclusion

The protocols described in these application notes provide a robust framework for the comprehensive evaluation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile as a novel androgen receptor antagonist. Successful demonstration of potent AR binding, inhibition of AR-mediated transcription, and in vivo anti-tumor efficacy will be critical for its further development as a potential therapeutic for prostate cancer.

References

  • Bicalutamide: Anti-Androgen Prostate Cancer Hormonal Treatment - Urology Textbook. (n.d.).
  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC. (n.d.). Retrieved from .

  • Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC. (n.d.). Retrieved from .

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1).
  • What is the mechanism of Bicalutamide? - Patsnap Synapse. (2024, July 17).
  • Bicalutamide - Wikipedia. (n.d.).
  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - MDPI. (2025, September 19). Retrieved from .

  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? - Frontiers. (n.d.). Retrieved from .

  • Pharmacology of bicalutamide - Wikipedia. (n.d.).
  • Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer - Annals of Urologic Oncology. (2023, November 11). Retrieved from .

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. (n.d.). Retrieved from .

  • Nonsteroidal antiandrogen - Wikipedia. (n.d.).
  • Development of Selective Androgen Receptor Modulators (SARMs) - PMC. (n.d.). Retrieved from .

  • Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide - Benchchem. (n.d.). Retrieved from .

  • In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC. (n.d.). Retrieved from .

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC. (n.d.). Retrieved from .

  • Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed. (2005, September 15).
  • Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR. (n.d.).
  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting - MDPI. (2026, January 13). Retrieved from .

  • Antiandrogen: Mechanism and Clinical Applications - Rigicon. (n.d.).
  • Abstract A028: In vitro and in vivo efficacy of the androgen receptor antagonist darolutamide in prostate cancer models | Request PDF - ResearchGate. (n.d.). Retrieved from .

  • Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo - AACR Journals. (2018, September 4).
  • PolarScreen™ Androgen Receptor Competitor Assay, Green Protocol - Thermo Fisher Scientific. (n.d.). Retrieved from .

  • Attagene TRANS-FACTORIAL HepG2 Human Androgen Receptor Activation Assay 1. Assay Descriptions 1.1. - Regulations.gov. (2016, July 12). Retrieved from .

  • ENOBOSARM - Inxight Drugs. (n.d.).
  • In silico and in vitro assessment of androgen receptor antagonists - PubMed. (2021, April 23).
  • Development of selective androgen receptor modulators (SARMs) - ResearchGate. (n.d.). Retrieved from .

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.).
  • Enobosarm | C19H14F3N3O3 | CID 11326715 - PubChem - NIH. (n.d.).
  • AR Human Androgen NHR Cell Based Antagonist Translocation LeadHunter Assay - TW. (n.d.). Retrieved from .

  • Androgen receptor antagonists for prostate cancer therapy in. (n.d.). Retrieved from .

  • Androgen Receptor (AR) Redistribution Assay - Instructions - Thermo Fisher Scientific. (n.d.). Retrieved from .

  • In Vivo Models for Prostate Cancer Research - PMC. (n.d.). Retrieved from .

  • Enobosarm - Wikipedia. (n.d.).
  • Advancing enobosarm, an oral novel Selective Androgen Receptor Modulator (SARM), to avoid muscle loss and augment fat loss when - Veru Inc. (2024, October 24).
  • Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen(TM) cells | Request PDF - ResearchGate. (n.d.). Retrieved from .

  • SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC. (n.d.). Retrieved from .

  • Differential effects of PXD101 (belinostat) on androgen- dependent and androgen-independent prostate cancer models - Spandidos Publications. (n.d.). Retrieved from .

  • Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals | OECD. (2023, July 4). Retrieved from .

  • Development of selective androgen receptor modulators (SARMs) - PubMed - NIH. (2018, April 15). Retrieved from .

  • In vivo models available for prostate cancer. Spontaneous models... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from .

  • In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. (2021, April 28). Retrieved from .

  • What are Antiandrogens? - News-Medical.Net. (2019, February 27). Retrieved from .

  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC. (n.d.). Retrieved from .

  • First generation of nonsteroidal AR antagonists. - ResearchGate. (n.d.). Retrieved from .

  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap. (2017, November 28).
  • 1830333-05-5|4-ISOBUTYRYL-2-(TRIFLUOROMETHYL)BENZONITRILE|BLD Pharm. (n.d.). Retrieved from .

  • CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents. (n.d.).

Sources

Method

Scale-up manufacturing process for 2-(trifluoromethyl)benzonitrile derivatives

Application Note: Scale-Up Manufacturing Process for 2-(Trifluoromethyl)benzonitrile Derivatives Introduction 2-(Trifluoromethyl)benzonitrile derivatives, particularly 4-amino-2-(trifluoromethyl)benzonitrile , are high-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 2-(Trifluoromethyl)benzonitrile Derivatives

Introduction

2-(Trifluoromethyl)benzonitrile derivatives, particularly 4-amino-2-(trifluoromethyl)benzonitrile , are high-value building blocks in medicinal chemistry and agrochemical development[1]. Most notably, this compound serves as the critical advanced intermediate for the synthesis of Enzalutamide, a blockbuster non-steroidal androgen receptor antagonist utilized in the treatment of metastatic castration-resistant prostate cancer[2].

Transitioning the synthesis of these fluorinated benzonitriles from the bench to pilot-plant scale presents significant process chemistry challenges. The introduction of the cyano group traditionally relies on harsh conditions that generate toxic waste, while the trifluoromethyl group introduces distinct electronic deactivation and steric hindrance. This guide details a field-proven, scalable process for synthesizing 4-amino-2-(trifluoromethyl)benzonitrile, focusing on advanced catalytic cyanation and safe downstream processing[3][4].

Process Chemistry & Mechanistic Causality

2.1 Overcoming the Limitations of the Rosenmund-von Braun Reaction Historically, aryl nitriles were synthesized via the Rosenmund-von Braun reaction, which requires stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures (>150 °C)[5]. For industrial scale-up, this route is highly problematic:

  • Workup Bottlenecks: The product forms highly stable complexes with copper salts, necessitating harsh oxidative quenching (e.g., using FeCl3​ or aqueous NaCN ) to liberate the free nitrile.

  • Environmental Impact: It generates massive amounts of heavy metal waste, resulting in an unacceptably high E-factor for modern pharmaceutical manufacturing.

2.2 Palladium-Catalyzed Cyanation and the "Order of Addition" Paradigm To circumvent the use of CuCN, modern scale-up routes utilize Palladium-catalyzed cyanation using less toxic, slow-release cyanide sources like Zn(CN)2​ or K4​[Fe(CN)6​] [6][7]. However, early attempts at scaling Pd-catalyzed cyanations were notoriously capricious and prone to stalling.

The Causality of Catalyst Poisoning: Cyanide ions ( CN− ) are strong σ -donors and π -acceptors. If the concentration of free CN− in the reaction mixture is too high, it strongly coordinates to the active Pd(0) species, forming an inactive [Pd(CN)4​]2− complex. This completely halts the catalytic cycle[5].

The Solution: Ryberg demonstrated that the order of reagent addition is the critical parameter for reaction robustness[3][8]. By pre-heating the aryl bromide, Palladium catalyst, and ligand to initiate the oxidative addition step before adding the cyanide source, the active Pd(II) intermediate is formed first. Using Zn(CN)2​ ensures a low steady-state concentration of CN− , allowing transmetalation to proceed rapidly without poisoning the catalyst[8].

2.3 Downstream Safety: Avoiding Thiophosgene To convert 4-amino-2-(trifluoromethyl)benzonitrile into 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (the direct Enzalutamide precursor), older routes utilized highly toxic, volatile thiophosgene[9]. Modern scale-up protocols replace this with safer thiocarbonylation reagent systems, such as a combination of DABCO, carbon disulfide ( CS2​ ), and triphosgene, ensuring operator safety and regulatory compliance[4][9].

Quantitative Data: Cyanation Method Comparison

The following table summarizes the operational metrics of various cyanation strategies for aryl bromides during scale-up.

ParameterRosenmund-von Braun[5]Standard Pd-CyanationOptimized Pd-Cyanation[3]
Reagent Stoichiometric CuCN Zn(CN)2​ or K4​[Fe(CN)6​] Zn(CN)2​
Catalyst None Pd(PPh3​)4​ or Pd2​(dba)3​ Pd2​(dba)3​ / Xantphos
Temperature 150–200 °C80–120 °C50–80 °C
Cyanide Addition UpfrontUpfrontDelayed (to pre-heated mix)
Yield (Scale) 50-60% (Gram scale)Variable / Stalls at ~80%>90% (Multi-kilogram scale)
E-Factor High (>50)MediumLow (<15)
Primary Failure Mode Incomplete extractionCatalyst poisoning by CN− Ligand oxidation (if O2​ present)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Scale-Up Pd-Catalyzed Cyanation of 4-Bromo-3-(trifluoromethyl)aniline Objective: Synthesize 4-amino-2-(trifluoromethyl)benzonitrile with >99% purity while preventing Pd-catalyst poisoning[3][10].

  • System Preparation: Purge a 50 L glass-lined jacketed reactor with ultra-high purity Nitrogen for 30 minutes. Oxygen must be strictly excluded to prevent phosphine ligand oxidation.

  • Initial Charge: Charge the reactor with 4-bromo-3-(trifluoromethyl)aniline (5.0 kg, 20.8 mol), Pd2​(dba)3​ (0.2 mol%), Xantphos ligand (0.4 mol%), and anhydrous N,N-dimethylformamide (DMF) (25 L).

  • Pre-Heating (Critical Step): Heat the mixture to 50 °C under continuous stirring (150 rpm) for 30 minutes. Causality: This allows the oxidative addition of the aryl bromide to the Pd(0) center to occur in the absence of competing cyanide ions[8].

  • Cyanide Addition: Slowly add Zinc Cyanide ( Zn(CN)2​ ) (1.3 kg, 12.5 mol, 0.6 equiv) in five equal portions over 1 hour. Maintain the internal temperature strictly between 50–55 °C.

  • In-Process Control (IPC): After 3 hours, sample the reaction. Analyze via HPLC (C18 column, MeCN/ H2​O gradient). The reaction is deemed complete when the starting material is <0.5% AUC.

  • Quenching & Workup (Self-Validating Safety): Cool the reactor to 10 °C. Slowly quench the reaction by adding a 10% aqueous solution of Sodium Hypochlorite (NaOCl) (5 L) to destroy any residual unreacted cyanide. Stir for 1 hour until a negative cyanide test strip reading is achieved.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from toluene to yield the product as an off-white crystalline solid[11].

Protocol 2: Safe Thiocarbonylation to 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Objective: Convert the amine to an isothiocyanate without using thiophosgene[4].

  • Reagent Mixing: In a 20 L reactor, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (2.0 kg) in dichloromethane (DCM) (10 L). Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 equiv) and cool to 0 °C.

  • CS2​ Addition: Slowly add Carbon Disulfide ( CS2​ ) (1.5 equiv) while maintaining the temperature below 5 °C. Stir for 2 hours to form the intermediate dithiocarbamate salt[9].

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.4 equiv) in DCM. Causality: Triphosgene safely decomposes the dithiocarbamate salt into the desired isothiocyanate without the extreme vapor hazards associated with thiophosgene[9].

  • Isolation: Wash the mixture with water, dry the organic layer, and concentrate. Purify via short-path distillation or crystallization to obtain the API intermediate.

Process Visualization

G cluster_cyanation Optimized Pd-Catalyzed Cyanation SM 3-(Trifluoromethyl)aniline (Starting Material) Bromination Bromination (NBS or Br2/AcOH) SM->Bromination Intermediate1 4-Bromo-3-(trifluoromethyl)aniline Bromination->Intermediate1 PreHeat 1. Pre-heat Aryl Bromide + Pd(0) + Ligand (Forms active Pd(II) complex) Intermediate1->PreHeat ZnCN2 2. Delayed Addition of Zn(CN)2 (Prevents [Pd(CN)4]2- poisoning) PreHeat->ZnCN2 Product 4-Amino-2-(trifluoromethyl)benzonitrile (Key Intermediate) ZnCN2->Product Isothiocyanate Safe Thiocarbonylation (CS2 / DABCO / Triphosgene) *Avoids Thiophosgene* Product->Isothiocyanate API_Intermediate 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzalutamide Precursor) Isothiocyanate->API_Intermediate

Scale-up workflow for 2-(trifluoromethyl)benzonitrile derivatives with delayed cyanide addition.

References

  • Ryberg, P. "Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition". Organic Process Research & Development (ACS Publications). URL: [Link]

  • "Process for the preparation of Enzalutamide" (US10131636B2). Google Patents.
  • "Process for preparation of enzalutamide using novel intermediate" (EP3717457B1). European Patent Office / Google Patents.
  • "Arenenitrile synthesis by cyanations or substitution". Organic Chemistry Portal. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Welcome to the Process Chemistry Technical Support Center. The synthesis of 4-isobutyryl-2-(trifluoromethyl)benzonitrile is a highly sensitive transformation, primarily due to the chemoselectivity challenges posed by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 4-isobutyryl-2-(trifluoromethyl)benzonitrile is a highly sensitive transformation, primarily due to the chemoselectivity challenges posed by the electrophilic nitrile (-CN) group and the risk of over-addition during acylation.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to help you maximize reaction yield and purity.

Reaction Workflow

ReactionWorkflow A 4-Bromo-2-(trifluoromethyl) benzonitrile B iPrMgCl·LiCl (Turbo Grignard) A->B Step 1: Br/Mg Exchange (-15°C to 0°C) C Arylmagnesium Intermediate B->C D Weinreb Amide Acylation C->D Step 2: Chelation (0°C to RT) E 4-Isobutyryl-2-(trifluoromethyl) benzonitrile D->E

Synthetic workflow for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile via Turbo Grignard.

Mechanistic Causality & Strategy

To achieve high yields (>85%), the protocol relies on two foundational chemical pillars:

  • Kinetically Controlled Halogen-Metal Exchange: Traditional Grignard formation via magnesium turnings requires elevated temperatures, which inevitably leads to nucleophilic attack on the sensitive nitrile group. By utilizing the Knochel Turbo Grignard reagent (iPrMgCl·LiCl), the LiCl breaks up polymeric magnesium aggregates, vastly increasing the reactivity of the isopropylmagnesium chloride[1]. This allows the Br/Mg exchange to proceed rapidly at low temperatures (-15 °C), kinetically favoring the exchange over nitrile addition.

  • Chelation-Controlled Acylation: Utilizing standard isobutyryl chloride often leads to over-addition, as the newly formed ketone is more electrophilic than the starting acid chloride. Employing N-methoxy-N-methylisobutyramide (a Weinreb amide) solves this by forming a stable, five-membered cyclic chelate intermediate with the magnesium ion. This intermediate resists further nucleophilic attack and only collapses to the desired ketone upon acidic aqueous workup[2].

Quantitative Data: Impact of Acylating Agent on Reaction Yield
Acylating AgentReaction Temp (°C)Chemoselectivity IssueIsolated Yield (%)
Isobutyryl chloride0 to RTSevere over-addition (Tertiary alcohol)35 - 45%
Isobutyryl chloride-78 to -20Sluggish conversion, partial over-addition50 - 60%
Weinreb Amide 0 to RT None (Stable chelate prevents over-addition) 85 - 92%

Note: Data reflects yields when using iPrMgCl·LiCl for the initial Br/Mg exchange.

Self-Validating Experimental Protocol

Prerequisites: All glassware must be flame-dried under vacuum and purged with inert gas (Argon or N2). Tetrahydrofuran (THF) must be strictly anhydrous.

Phase 1: Halogen-Metal Exchange

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv, e.g., 10.0 mmol).

  • Solvation: Dissolve the starting material in anhydrous THF (0.5 M concentration) and cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Turbo Grignard Addition: Dropwise add a freshly titrated solution of iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 15 minutes. Maintain the internal temperature below -5 °C to prevent nucleophilic attack on the nitrile group.

  • Self-Validation (In-Process Control): Stir the mixture at -15 °C for 30 minutes. Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH4Cl, extract with EtOAc, and analyze via GC-MS. The presence of 2-(trifluoromethyl)benzonitrile (the de-brominated mass) confirms successful and complete Br/Mg exchange. Do not proceed to Phase 2 until this is verified.

Phase 2: Chelation-Controlled Acylation 5. Electrophile Addition: Once the exchange is confirmed complete, add N-methoxy-N-methylisobutyramide (Weinreb amide, 1.2 equiv) dropwise at -15 °C. 6. Reaction Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 2 hours. The stable magnesium-chelate intermediate prevents over-addition during this warming phase. 7. Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl (20 mL). This acidic environment collapses the tetrahedral intermediate and releases the target ketone. 8. Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 9. Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure 4-isobutyryl-2-(trifluoromethyl)benzonitrile.

Troubleshooting Guides & FAQs

Q: Why am I observing a significant amount of a ketimine or secondary amine byproduct instead of my target product? A: This is a classic symptom of chemoselectivity failure, where the Grignard reagent attacks the electrophilic nitrile (-CN) group rather than undergoing the Br/Mg exchange. Causality & Solution: The nitrile group is highly susceptible to nucleophilic attack at elevated temperatures. Ensure your cooling bath maintains an internal reaction temperature strictly below -5 °C during the iPrMgCl·LiCl addition. The Knochel Turbo Grignard reagent is specifically chosen because the LiCl complexation accelerates the Br/Mg exchange, allowing it to outcompete nitrile addition at these low temperatures[1].

Q: My in-process control (IPC) shows incomplete halogen-metal exchange. How can I drive the reaction to completion without degrading the starting material? A: Incomplete exchange is typically caused by degraded Turbo Grignard reagent or adventitious moisture. Causality & Solution: Organomagnesium reagents degrade over time, altering their effective molarity. Always titrate your iPrMgCl·LiCl solution (e.g., using iodine or 1,10-phenanthroline/menthol) immediately before use. If the titer is accurate but the exchange is still sluggish, extend the reaction time at -15 °C by an additional 30–45 minutes. Do not raise the temperature above 0 °C, as this will trigger the nitrile attack described above.

Q: Why is there a tertiary alcohol impurity in my final product, and how do I eliminate it? A: The presence of a tertiary alcohol indicates "over-addition," which occurs when the newly formed ketone reacts with a second equivalent of the Grignard reagent. Causality & Solution: If you attempted to use isobutyryl chloride or an ester as the acylating agent, the resulting ketone is more electrophilic than the starting material. You must use N-methoxy-N-methylisobutyramide (the Weinreb amide). The methoxy oxygen coordinates with the magnesium ion to form a stable, five-membered cyclic tetrahedral intermediate. This intermediate is unreactive toward further Grignard addition and only collapses to the ketone when exposed to acidic water during the quench[2].

Q: Can I substitute iPrMgCl·LiCl with standard iPrMgCl or Mg turnings? A: No. Standard iPrMgCl forms polymeric aggregates in THF, rendering it too unreactive to perform the Br/Mg exchange at the low temperatures required to protect the nitrile group. Attempting to use standard iPrMgCl or Mg turnings will force you to raise the temperature, resulting in the complete destruction of the starting material via nitrile polymerization and addition.

References
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Isobutyryl Benzonitrile Scale-Up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks encountered during the scale-up synthesis of 4-isobutyryl benzonitrile.

This active pharmaceutical ingredient (API) intermediate is typically synthesized via a two-step sequence:

  • Nucleophilic addition of an isopropyl Grignard reagent to 4-cyanobenzaldehyde.

  • Oxidation of the resulting secondary alcohol (4-(1-hydroxy-2-methylpropyl)benzonitrile) to the target ketone.

While straightforward at the bench scale, pilot-plant scale-up frequently suffers from yield-killing byproducts. This guide dissects the mechanistic causality behind these impurities and provides self-validating protocols to ensure scientific integrity and robust reproducibility in your workflows.

Process Visualization

SynthesisWorkflow SM 4-Cyanobenzaldehyde Grignard Step 1: iPrMgCl addition (Grignard) SM->Grignard Int 4-(1-hydroxy-2-methylpropyl)benzonitrile (Intermediate) Grignard->Int Main Pathway BP1 4-Cyanobenzyl alcohol (Reduction Byproduct) Grignard->BP1 β-Hydride Transfer BP2 Over-addition Ketone (Nitrile Attack) Grignard->BP2 Excess Reagent Oxidation Step 2: TEMPO Oxidation Int->Oxidation Prod 4-Isobutyrylbenzonitrile (Target Product) Oxidation->Prod Main Pathway BP3 Alpha-chloro Ketone (Over-chlorination) Oxidation->BP3 Excess Oxidant/Cl+

Workflow of 4-isobutyrylbenzonitrile synthesis detailing main pathways and byproduct formation.

Section 1: Grignard Addition – Controlling Nucleophilicity vs. Basicity

FAQ 1.1: Why is my crude mixture contaminated with 4-cyanobenzyl alcohol? Mechanistic Causality: You are observing a reduction byproduct. Isopropylmagnesium chloride possesses highly reactive β -hydrogens. Instead of undergoing the desired 1,2-nucleophilic addition, the Grignard reagent can act as a reducing agent via a six-membered cyclic transition state (resembling a Meerwein-Ponndorf-Verley reduction). It transfers a β -hydride to the aldehyde, forming 4-cyanobenzyl alcohol and evolving propene gas [1]. Resolution: Shift the chemoselectivity from reduction to addition by using the Turbo Grignard reagent ( i -PrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of the magnesium species, significantly enhancing its nucleophilicity without increasing its basicity or reducing character.

FAQ 1.2: I am detecting a heavy impurity with a mass corresponding to a double-addition product. How do I suppress this? Mechanistic Causality: Nitriles are inherently electrophilic. If the local concentration of the Grignard reagent is too high, or if the temperature spikes during the exothermic addition, the Grignard reagent will attack the para-cyano group of either the starting material or the intermediate alkoxide. This forms an imine that hydrolyzes to an unwanted ketone upon aqueous workup. Resolution: Implement an inverse addition protocol (adding the Grignard to the aldehyde) under strict cryogenic control (-20 °C) to maintain a low steady-state concentration of the nucleophile.

Protocol 1: Optimized Turbo-Grignard Addition

Self-Validating Check: The absence of propene gas evolution in the bubbler and a crude HPLC showing <1% 4-cyanobenzyl alcohol validates the successful suppression of the β -hydride transfer pathway.

  • Preparation: Charge a dry, nitrogen-purged reactor with 4-cyanobenzaldehyde (1.0 eq) and anhydrous THF (5 volumes). Cool the solution to -20 °C.

  • Reagent Setup: Equip the reactor with a dropping funnel containing i -PrMgCl·LiCl (1.3 M in THF, 1.05 eq).

  • Addition: Add the Grignard reagent dropwise over 2 hours. Critical parameter: Maintain the internal temperature strictly below -15 °C to prevent nitrile attack.

  • Reaction: Stir for 30 minutes at -15 °C. Sample for HPLC conversion (>99% conversion required).

  • Quench: Quench via inverse addition into a pre-cooled (0 °C) solution of saturated aqueous NH 4​ Cl.

  • Workup: Extract with MTBE, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield 4-(1-hydroxy-2-methylpropyl)benzonitrile.

Section 2: Oxidation – Mitigating Over-Oxidation and Halogenation

FAQ 2.1: During TEMPO scale-up, I am forming a +34 Da impurity. What is it and how do I stop it? Mechanistic Causality: The +34 Da mass shift corresponds to the substitution of a hydrogen atom for a chlorine atom, specifically forming 4-(2-chloro-2-methylpropanoyl)benzonitrile. When using TEMPO with a stoichiometric active chlorine oxidant like Trichloroisocyanuric acid (TCCA) or sodium hypochlorite (bleach), the reaction generates electrophilic chlorine species (e.g., TEMPO + Cl ). The newly formed isobutyryl ketone can undergo acid- or base-catalyzed enolization. The resulting enol rapidly reacts with the electrophilic chlorine, leading to α -chlorination [2]. Resolution: Enolization is highly pH-dependent. Buffer the reaction strictly at pH 8.5–9.0 using aqueous bicarbonate. If using TCCA, the cyanuric acid byproduct lowers the pH drastically; therefore, switching to a buffered Anelli-type oxidation (TEMPO/NaOCl) is vastly superior for scale-up.

Protocol 2: Buffered Anelli-Type Oxidation (TEMPO/NaOCl)

Self-Validating Check: The pH must remain stable at 8.5-9.0. A drop in pH correlates directly with the appearance of the α -chloro impurity on HPLC.

  • Preparation: Dissolve 4-(1-hydroxy-2-methylpropyl)benzonitrile (1.0 eq) in dichloromethane (10 volumes).

  • Catalyst Loading: Add TEMPO (0.01 eq) and KBr (0.1 eq) to the organic phase.

  • Buffer Preparation: Prepare a solution of NaOCl (1.1 eq, 10-15% aqueous) and buffer it to exactly pH 8.6 using saturated aqueous NaHCO 3​ .

  • Oxidation: Cool the organic solution to 0 °C. Add the buffered NaOCl solution dropwise, maintaining the internal temperature below 5 °C and continuously monitoring the pH.

  • Quench: Monitor via HPLC. Upon complete consumption of the alcohol (<1 h), quench immediately with aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy unreacted NaOCl and prevent over-chlorination.

  • Workup: Separate the phases, wash the organic layer with water and brine, dry over Na 2​ SO 4​ , and concentrate to yield pure 4-isobutyryl benzonitrile.

Quantitative Impurity Tracking Data

Byproduct / ImpurityMechanistic OriginKey Analytical SignaturePrimary Mitigation Strategy
4-Cyanobenzyl alcohol β -hydride transfer from GrignardLC-MS: [M+H] + 134, Primary OH stretchUse i -PrMgCl·LiCl; maintain T < -15 °C
Over-addition Ketone Grignard attack on -CN groupLC-MS: [M+H] + 205, Loss of CN stretchInverse addition; strict 1.05 eq stoichiometry
α -Chloro Ketone Enolization & electrophilic chlorinationLC-MS:[M+H] + 208/210 (Isotope pattern)Buffer pH to 8.5–9.0; quench immediately

References

  • Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. The Journal of Organic Chemistry.[Link]

  • Direct Conversion of Alcohols to α -Chloro Aldehydes and α -Chloro Ketones. Organic Letters.[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Isobutyryl vs. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Advanced Organic Synthesis

Executive Summary In the development of next-generation antiandrogens and targeted therapeutics, the 2-(trifluoromethyl)benzonitrile scaffold is a privileged pharmacophore. However, the functional group attached at the 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation antiandrogens and targeted therapeutics, the 2-(trifluoromethyl)benzonitrile scaffold is a privileged pharmacophore. However, the functional group attached at the 4-position dictates the molecule's synthetic trajectory. This guide provides an in-depth comparative analysis of two critical derivatives: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (ITC-TB) and 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (IB-TB) .

With the increasing demand for high-purity API intermediates in global pharmaceutical hubs—from Boston to Japan's PMDA-regulated markets—understanding the divergent reactivity, chemoselectivity, and steric profiles of these two electrophiles is essential for drug development professionals.

Structural and Electronic Profiling

Both compounds share a highly electron-deficient aromatic core. The synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF₃) groups deplete electron density from the aromatic ring via inductive and resonance effects. This activates the para-position (the 4-position) toward nucleophilic attack.

  • ITC-TB (The Isothiocyanate): Features an sp-hybridized carbon within the -N=C=S group. The linear geometry offers zero steric shielding, and the adjacent electronegative nitrogen and sulfur atoms make this carbon hyper-electrophilic. It is the cornerstone intermediate in the synthesis of the prostate cancer drug Enzalutamide, as documented in .

  • IB-TB (The Isobutyryl Ketone): Features an sp²-hybridized carbonyl carbon. While electronically activated by the electron-poor aromatic ring, the bulky, branched isopropyl group imposes severe steric hindrance. This alters the kinetic profile, requiring highly reactive nucleophiles (like Grignard reagents) and strict chemoselective controls to prevent off-target reactions with the nitrile group.

Mechanistic Pathways & Reactivity Comparison

The fundamental difference between ITC-TB and IB-TB lies in the balance of thermodynamics and kinetics during nucleophilic addition.

The ITC-TB Pathway: Rapid Annulation

ITC-TB reacts instantaneously with primary and secondary amines. The reaction is highly exothermic and typically requires no Lewis acid catalysis. The initial nucleophilic addition forms a thiourea intermediate, which, upon heating, undergoes an intramolecular cyclization to form a thiohydantoin ring. The isothiocyanate is so reactive that it completely outcompetes the nitrile group, resulting in near-perfect chemoselectivity.

ITCTB_Pathway A ITC-TB (Isothiocyanate) C Thiourea Intermediate A->C Nucleophilic Addition (Fast) B Amine Nucleophile B->C D Thiohydantoin (Enzalutamide Core) C->D Intramolecular Cyclization (Heat)

Fig 1: Reaction pathway of ITC-TB undergoing rapid nucleophilic addition and subsequent cyclization.

The IB-TB Pathway: Sterically Hindered Addition

IB-TB requires forcing conditions. Weak nucleophiles (like unactivated amines) will not readily attack the sterically hindered isobutyryl carbonyl without reductive amination conditions (e.g., NaBH(OAc)₃). When using strong organometallic nucleophiles (R-MgX or R-Li), the chemist faces a chemoselectivity challenge: the nitrile group is also highly electrophilic. Consequently, reactions must be run at cryogenic temperatures to kinetically favor the carbonyl over the nitrile.

IBTB_Pathway A IB-TB (Isobutyryl Ketone) D Tertiary Alcohol (Cryogenic Control) A->D Nucleophilic Addition (-78°C) E Secondary Amine (Sterically Hindered) A->E Reductive Amination B Grignard Reagent (R-MgX) B->D C Amine + NaBH(OAc)3 C->E

Fig 2: Chemoselective pathways for IB-TB requiring strict temperature control or reductive conditions.

Quantitative Data & Physical Properties

The following table summarizes the physical and reactive metrics of both compounds, drawing from standard chemical databases and alongside .

Parameter4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (ITC-TB)4-Isobutyryl-2-(trifluoromethyl)benzonitrile (IB-TB)
CAS Number 143782-23-41830333-05-5
Molecular Weight 228.19 g/mol 241.21 g/mol
Electrophilic Center sp-hybridized Isothiocyanate (-N=C=S)sp²-hybridized Carbonyl (-C(=O)iPr)
Steric Hindrance Low (Linear geometry)High (Branched isopropyl group)
Primary Nucleophiles Amines, Alcohols, ThiolsGrignard Reagents, Hydrides, Amines (reductive)
Reaction Kinetics Extremely Fast (Exothermic at 25°C)Moderate to Slow (Requires strong nucleophiles)
Chemoselectivity Risk Low (ITC heavily outcompetes Nitrile)High (Carbonyl vs. Nitrile competition)
Primary Application API Intermediate (Enzalutamide)Advanced Building Block / Analog Synthesis

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Catalyst-Free Thiohydantoin Annulation (Using ITC-TB)

Objective: Form the thiohydantoin core characteristic of Enzalutamide. Causality: The hyper-electrophilic isothiocyanate carbon does not require Lewis acid catalysis. However, the subsequent intramolecular cyclization requires thermal energy to overcome the activation barrier.

  • Initiation: Dissolve ITC-TB (1.0 eq) and the corresponding amino-ester/amide (1.0 eq) in anhydrous DMSO (0.5 M). Causality: DMSO is a highly polar aprotic solvent that stabilizes the polar transition state of the thiourea intermediate.

  • Thiourea Formation: Stir at room temperature for 30 minutes. Self-Validation: The reaction mixture will exotherm slightly. TLC monitoring (Hexanes/EtOAc 7:3) will show the complete disappearance of the highly mobile, UV-active ITC-TB spot, replaced by a highly polar, baseline-hugging thiourea intermediate.

  • Cyclization: Heat the mixture to 80°C for 2–4 hours. Causality: Thermal energy drives the intramolecular cyclization, expelling water or alcohol to form the stable thiohydantoin ring.

  • Isolation: Cool to room temperature and add the mixture dropwise to vigorously stirred ice water. Self-Validation: The sudden shift in solvent polarity forces the hydrophobic thiohydantoin product to precipitate as an off-white solid, which can be filtered and dried.

Protocol B: Chemoselective Grignard Addition (Using IB-TB)

Objective: Synthesize a tertiary alcohol without triggering nucleophilic attack on the highly electrophilic nitrile group. Causality: The presence of the electron-withdrawing -CF₃ and -CN groups makes the nitrile highly susceptible to Grignard attack. Cryogenic temperatures (-78°C) are mandatory to ensure kinetic chemoselectivity for the isobutyryl carbonyl.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Causality: Moisture must be strictly eliminated to prevent the premature protonation and quenching of the Grignard reagent.

  • Solvation: Dissolve IB-TB (1.0 eq) in anhydrous THF (0.2 M). Causality: THF acts as a Lewis base, coordinating and stabilizing the Grignard reagent.

  • Cryogenic Control: Cool the solution to -78°C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes for at least 15 minutes before proceeding; failure to do so will result in a complex mixture of nitrile-addition byproducts.

  • Addition: Add Methylmagnesium bromide (1.2 eq) dropwise. Self-Validation: A transient color change (often pale yellow to deep orange) indicates alkoxide formation. Monitor via TLC; the starting material spot should cleanly convert to a lower-Rf product spot over 2 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl while still at -78°C, before allowing the flask to warm to room temperature. Causality: Quenching at low temperature destroys any unreacted Grignard reagent, preventing it from attacking the nitrile group as the thermal energy of the system increases. Extract with EtOAc and concentrate.

References

  • US Patent 10,131,636 B2 - Process for the preparation of Enzalutamide. Google Patents.
Comparative

Comparative Guide: 4-Isobutyryl vs. 4-Acetyl Benzonitrile Derivatives in API Synthesis

Executive Summary In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of aromatic ketone building blocks dictates the efficiency, scalability, and impurity profile of the entire synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of aromatic ketone building blocks dictates the efficiency, scalability, and impurity profile of the entire synthetic route. Two closely related yet mechanistically divergent intermediates—4-acetylbenzonitrile and 4-isobutyrylbenzonitrile —exemplify how subtle changes in steric bulk and alpha-proton availability can dramatically alter chemical behavior. While 4-acetylbenzonitrile is a ubiquitous precursor for antifungals and antimalarials[1], 4-isobutyrylbenzonitrile is reserved for sterically demanding, highly targeted therapeutics like Sphingosine-1-phosphate (S1P) receptor agonists[2]. This guide provides a comprehensive, data-backed comparison of their reactivity profiles to assist process chemists in optimizing API workflows.

Structural and Mechanistic Divergence

The fundamental difference between these two benzonitrile derivatives lies in the alkyl group adjacent to the carbonyl carbon, which governs both their thermodynamics and reaction kinetics.

  • 4-Acetylbenzonitrile (4'-Cyanoacetophenone): Featuring a methyl ketone, this molecule presents an unhindered carbonyl carbon that is highly susceptible to nucleophilic attack. The presence of three alpha-protons facilitates rapid acid- or base-catalyzed enolization. While this makes it an excellent substrate for alpha-halogenation and aldol-type condensations, the lack of steric bulk introduces a significant risk of over-alkylation or poly-halogenation if stoichiometric equivalents and temperatures are not strictly controlled. Its high reactivity makes it a critical intermediate in the synthesis of the antifungal API Isavuconazole[3] and various tetrazole derivatives[4].

  • 4-Isobutyrylbenzonitrile: Featuring an isopropyl ketone, the bulky gem-dimethyl groups shield the carbonyl carbon, significantly reducing the rate of nucleophilic addition. Crucially, it possesses only a single tertiary alpha-proton. This structural feature restricts alpha-substitution to a single event, providing absolute control over the reaction stoichiometry and preventing the formation of poly-substituted impurities. This controlled reactivity is essential when constructing the sterically hindered cores of complex APIs[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both derivatives under standard synthetic conditions.

Parameter4-Acetylbenzonitrile4-Isobutyrylbenzonitrile
Carbonyl Steric Hindrance Low (Accessible π∗ orbital)High (Shielded by isopropyl methyls)
Alpha-Proton Count 3 (Primary carbon)1 (Tertiary carbon)
Enolization Rate FastSlow
Alpha-Halogenation Profile Prone to di/tri-halogenation without strict controlStrictly mono-halogenation
Reduction/Hydroboration Rate Fast (C=O reduces faster than C≡N)[5]Slow (Requires elevated temps/strong reagents)
Primary API Applications Isavuconazole[3], Antimalarials[1]S1P Receptor Agonists[2]
API Synthesis Case Studies
Case Study 1: Isavuconazole and Unhindered Reactivity

4-Acetylbenzonitrile is a foundational building block for Isavuconazole[3]. The synthesis requires the rapid alpha-bromination of the acetyl group to form 2-bromo-4'-cyanoacetophenone, which subsequently undergoes cyclization to form the active azole core. The unhindered nature of the acetyl group ensures rapid reaction kinetics. Furthermore, in catalytic hydroboration using rare-earth metal complexes, the unhindered carbonyl of 4-acetylbenzonitrile is reduced completely within 1.5 hours, demonstrating a kinetic preference over the nitrile group (C=O > C≡N)[5].

Case Study 2: S1P Receptor Agonists and Steric Control

In the development of Sphingosine-1-phosphate (S1P) receptor agonists, 4-isobutyrylbenzonitrile is employed to construct a sterically demanding API core[2]. The synthesis requires the installation of a bromine atom at the tertiary alpha-carbon. Because there is only one alpha-proton, the reaction yields exclusively 4-(2-bromo-2-methylpropanoyl)benzonitrile. The steric bulk of the isopropyl group dictates the 3D conformation of the final drug molecule, ensuring precise binding to the S1P receptor[2].

Validated Experimental Protocols

To demonstrate the practical implications of these mechanistic differences, the following self-validating protocols highlight the divergent handling required for each derivative.

Protocol A: Controlled Alpha-Bromination of 4-Isobutyrylbenzonitrile

This protocol leverages the single alpha-proton to achieve strict mono-bromination, a critical step in S1P agonist synthesis[2].

  • Preparation: Dissolve 4-isobutyrylbenzonitrile (2.4 g, 13.86 mmol) in 50 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and the acid catalyst required to promote the rate-determining enolization step.

  • Electrophilic Addition: Add bromine (0.8 mL, 15.53 mmol) dropwise at room temperature.

  • Reaction Propagation: Stir the mixture at room temperature for 3 days.

    • Causality: The extended reaction time is a direct consequence of the steric hindrance of the isopropyl group, which significantly slows down the enolization-bromination cycle compared to an unhindered methyl ketone[2].

  • Workup & Isolation: Concentrate the mixture in vacuo to remove excess bromine and acetic acid. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3​ to neutralize residual acid. Extract the organic layer, dry over Na2​SO4​ , and concentrate.

  • Self-Validating QC Check: Validate the formation of 4-(2-bromo-2-methylpropanoyl)benzonitrile via HPLC (Peak RT = 1.60 minutes) and 1H NMR (confirming the disappearance of the septet alpha-proton signal)[2].

Protocol B: Chemoselective Hydroboration of 4-Acetylbenzonitrile

This protocol demonstrates rapid nucleophilic addition to the unhindered carbonyl[5].

  • Preparation: In a glovebox, charge a reaction vial with 4-acetylbenzonitrile (1.0 equiv) and a rare-earth metal amidate-functionalized NHC catalyst (2 mol%).

  • Reduction: Add pinacolborane (HBpin, 1.0 equiv) and toluene as the solvent.

  • Reaction Propagation: Stir at room temperature for 1.5 hours.

    • Causality: The highly accessible π∗ orbital of the unhindered carbonyl allows for rapid hydride transfer from the borane, selectively reducing the ketone while leaving the nitrile group intact[5].

  • Workup & Isolation: Quench the reaction with methanol/silica gel. Filter and concentrate the product.

  • Self-Validating QC Check: Confirm complete reduction of the carbonyl via IR spectroscopy (disappearance of the strong C=O stretch at ~1680 cm−1 ) while ensuring the C≡N stretch (~2230 cm−1 ) remains intact.

Visualizations

Reactivity cluster_0 4-Acetylbenzonitrile Pathway cluster_1 4-Isobutyrylbenzonitrile Pathway A1 4-Acetylbenzonitrile A2 Rapid Enolization (3 Alpha-Protons) A1->A2 A3 Poly-alkylation / Over-bromination Risk A2->A3 B1 4-Isobutyrylbenzonitrile B2 Sterically Hindered Enolization (1 Alpha-Proton) B1->B2 B3 Strict Mono-substitution (Controlled API Core) B2->B3

Caption: Reactivity pathways of 4-acetyl vs. 4-isobutyryl benzonitrile derivatives.

Workflow Step1 1. Dissolve 4-isobutyrylbenzonitrile in Glacial Acetic Acid Step2 2. Add Bromine (Br2) Dropwise (Electrophilic Source) Step1->Step2 Step3 3. Stir at RT for 72 hours (Overcomes Steric Hindrance) Step2->Step3 Step4 4. Concentrate in vacuo & Dilute with Ethyl Acetate Step3->Step4 Step5 5. Wash with sat. NaHCO3 (Neutralizes HBr & AcOH) Step4->Step5 Step6 6. Yield: Pure Mono-brominated API Intermediate Step5->Step6

Caption: Workflow for the controlled mono-bromination of 4-isobutyrylbenzonitrile.

Sources

Validation

Spectroscopic Validation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile: A Comparative FTIR Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary In pharmaceutical manufacturing and drug discovery, the rapid and unambiguous structural validation of complex in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

In pharmaceutical manufacturing and drug discovery, the rapid and unambiguous structural validation of complex intermediates is critical. 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS 1830333-05-5) is a highly functionalized aromatic building block characterized by three distinct, highly polar functional groups: a nitrile (-C≡N), a trifluoromethyl (-CF3), and an isobutyryl carbonyl (-C=O).

As a Senior Application Scientist, I advocate for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as the primary frontline validation tool for this molecule. Because FTIR peak intensities are governed by the change in dipole moment ( dμ/dx ) during vibration[1], the highly polar nature of the -CF3, -C≡N, and -C=O groups makes this compound exceptionally responsive to infrared interrogation[1][2]. This guide deconstructs the spectroscopic causality behind its vibrational modes, compares FTIR against orthogonal techniques, and provides a self-validating experimental protocol.

Structural Deconstruction & Spectroscopic Causality

To interpret the FTIR spectrum of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile, we must move beyond rote memorization of correlation tables and understand the underlying molecular physics.

  • The Nitrile (C≡N) Conjugation Effect: Saturated aliphatic nitriles typically exhibit a C≡N stretch between 2260 and 2240 cm⁻¹[1]. However, in this molecule, the nitrile group is directly attached to the aromatic ring. This π -electron conjugation lowers the bond order and the force constant of the triple bond, shifting the absorption to a lower frequency, typically between 2240 and 2220 cm⁻¹ (expected ~2230 cm⁻¹)[1]. Furthermore, the carbon-nitrogen triple bond is highly polar; stretching it produces a massive dμ/dx value, resulting in an unusually sharp and intense peak that is highly diagnostic[1].

  • The Trifluoromethyl (-CF3) Amplifier: The C-F bond is one of the most polar bonds in organic chemistry. In substituted trifluoromethyl benzenes, the symmetric and asymmetric C-F stretching modes couple strongly with the aromatic ring, producing massively intense, broad bands dominating the 1100 to 1330 cm⁻¹ region[2]. In IR spectroscopy, this region is often the strongest feature of the entire spectrum, acting as a definitive marker for the -CF3 group[2].

  • The Isobutyryl Carbonyl (C=O): The ketone carbonyl typically absorbs around 1710 cm⁻¹[3]. However, similar to the nitrile group, conjugation with the aromatic ring lowers the vibrational frequency to approximately 1680–1690 cm⁻¹[3]. The steric bulk of the isopropyl group slightly restricts the rotameric conformations, resulting in a well-defined, sharp carbonyl band.

Comparative Analysis: FTIR vs. Raman vs. NMR

While FTIR is powerful, robust quality control relies on understanding the limitations and strengths of available analytical alternatives. Table 1 objectively compares FTIR against Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this specific compound.

Table 1: Analytical Technique Comparison for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Feature/MetricATR-FTIR SpectroscopyRaman Spectroscopy¹H / ¹⁹F NMR Spectroscopy
Primary Physical Basis Change in dipole moment ( dμ/dx )[1].Change in polarizability ( α ).Nuclear spin transition in a magnetic field.
Best For (This Molecule) -CF3, -C=O, and -C≡N groups. Highly sensitive to polar bonds[4].Aromatic C=C ring breathing. C≡N is also very strong.Definitive 3D structural elucidation. ¹⁹F NMR is highly specific for the -CF3 group.
-CF3 Sensitivity Exceptional (Massive broad peaks at 1100-1330 cm⁻¹)[2].Weak to Moderate (C-F bonds are not highly polarizable).Exceptional (Singlet in ¹⁹F NMR).
Sample Preparation None (Direct solid on diamond ATR crystal).None (Can measure directly through glass vials).High (Requires dissolution in deuterated solvents like CDCl3).
Analysis Time < 1 minute.< 1 minute.10 - 30 minutes.
Cost & Throughput Low cost / High throughput.Medium cost / High throughput.High cost / Lower throughput.

Verdict: For routine batch validation and QC release, ATR-FTIR is the superior choice due to its instantaneous, zero-prep detection of the molecule's three most critical polar functional groups. NMR should be reserved for initial structural characterization or impurity profiling.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, an FTIR protocol cannot simply be "place sample and scan." It must be a self-validating system that proves the absence of contamination before and after measurement.

Materials Required:
  • FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory.

  • Spectroscopic grade Isopropanol (IPA) or Methanol (for cleaning).

  • Lint-free optical wipes.

  • Solid sample of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile.

Step-by-Step Methodology:
  • System Readiness & Crystal Cleaning (Validation Step 1):

    • Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with IPA.

    • Allow the solvent to evaporate completely (15-20 seconds).

  • Background Acquisition (Validation Step 2):

    • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This mathematically subtracts atmospheric H₂O vapor and CO₂ from the final spectrum, preventing interference in the carbonyl and hydroxyl regions[4].

  • Baseline Verification (Validation Step 3):

    • Run a "dummy" sample scan with nothing on the crystal. The resulting spectrum must be a flat line at 100% Transmittance (or 0 Absorbance). If peaks appear, repeat Step 1.

  • Sample Application & Compression:

    • Place 2-5 mg of the solid 4-Isobutyryl-2-(trifluoromethyl)benzonitrile directly onto the center of the diamond crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid sample. Causality: The evanescent wave penetrates only 0.5 to 2 microns into the sample; poor contact results in artificially weak spectra.

  • Data Acquisition:

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Spectral Processing & Feature Extraction:

    • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth).

    • Perform baseline correction if scattering causes a sloping baseline.

    • Extract peak maxima for the critical functional groups (See Table 2).

Quantitative Data Presentation

Table 2: Expected FTIR Peak Assignments for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Wavenumber Range (cm⁻¹)IntensityVibrational ModeStructural Assignment
2960 - 2850 Weak - MediumC-H Asymmetric/Symmetric StretchIsopropyl aliphatic C-H bonds[3].
2240 - 2220 Strong, SharpC≡N StretchConjugated aromatic nitrile[1].
1690 - 1680 Strong, SharpC=O StretchConjugated isobutyryl ketone[3].
1600 - 1500 MediumC=C StretchAromatic ring breathing[3].
1330 - 1100 Very Strong, BroadC-F Asymmetric/Symmetric StretchTrifluoromethyl (-CF3) group[2].
860 - 750 StrongC-H Out-of-Plane (OOP) BendSubstituted aromatic ring[3].

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and workflow for the spectroscopic validation of this compound.

Workflow Start Raw Material: 4-Isobutyryl-2-(trifluoromethyl)benzonitrile ATR ATR-FTIR Data Acquisition Start->ATR Process Baseline Correction & ATR Correction ATR->Process CN_Check Verify C≡N Stretch (~2230 cm⁻¹) Process->CN_Check CO_Check Verify C=O Stretch (~1685 cm⁻¹) Process->CO_Check CF3_Check Verify C-F Stretch (~1100-1330 cm⁻¹) Process->CF3_Check Raman Orthogonal Raman (Aromatic C=C) Process->Raman Optional Pass QC Pass: Structural Identity Confirmed CN_Check->Pass CO_Check->Pass CF3_Check->Pass Raman->Pass

Caption: Logical workflow for the ATR-FTIR spectroscopic validation of functionalized benzonitriles.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. spectroscopyonline.com.
  • Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. ias.ac.in.
  • Infrared spectroscopy correl
  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. azooptics.com.

Sources

Comparative

Evaluating cross-coupling efficiency of CAS 1830333-05-5 vs other aryl halides

Evaluating the Cross-Coupling Efficiency of CAS 1830333-05-5 vs. Traditional Aryl Halides: A Decyanative Approach As an application scientist evaluating next-generation molecular building blocks, I frequently encounter t...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Cross-Coupling Efficiency of CAS 1830333-05-5 vs. Traditional Aryl Halides: A Decyanative Approach

As an application scientist evaluating next-generation molecular building blocks, I frequently encounter the limitations of traditional aryl halides (bromides, iodides, and chlorides) in complex molecule synthesis. While aryl halides are the historical standard for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, they often suffer from poor atom economy, light/heat sensitivity, and the generation of stoichiometric halide waste.

CAS 1830333-05-5 (4-isobutyryl-2-(trifluoromethyl)benzonitrile) represents a paradigm shift. Rather than relying on a traditional halogen leaving group, this compound allows us to utilize the nitrile (–CN) moiety as a pseudo-halide via decyanative cross-coupling . This guide objectively evaluates the efficiency, mechanistic causality, and practical application of CAS 1830333-05-5 compared to its traditional aryl halide counterparts.

Mechanistic Rationale: The Causality of C–CN Activation

Traditionally, the C–CN bond is considered thermodynamically and kinetically inert, possessing a bond dissociation energy significantly higher than C–Br or C–I bonds. However, CAS 1830333-05-5 is uniquely primed for activation.

The synergistic electron-withdrawing effect of the ortho-trifluoromethyl (–CF3) and para-isobutyryl groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electronic deficiency is the direct causal factor that permits an electron-rich Nickel(0) catalyst to undergo oxidative addition into the otherwise inert C–CN bond[1]. In 2009, it was established that such electronically activated aryl nitriles can seamlessly undergo cross-coupling with arylboronic esters via Ni-catalyzed C–CN cleavage[2]. By utilizing CAS 1830333-05-5, researchers can achieve highly efficient[3] while benefiting from the exceptional bench stability of the nitrile precursor.

DecyanativeCoupling Ni0 Ni(0)L_n Catalyst (Electron-Rich) OxAdd Oxidative Addition C-CN Cleavage of CAS 1830333-05-5 (Accelerated by ortho-CF3 & para-Ac) Ni0->OxAdd + Aryl Nitrile (LUMO lowered by EWGs) TransMet Transmetalation Ar-B(OH)2 replaces -CN OxAdd->TransMet Ni(II) Intermediate RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Diaryl Ni(II) Complex Product Cross-Coupled Product + Ni(0) Regeneration RedElim->Product Product->Ni0 Catalytic Cycle

Figure 1: Ni-catalyzed decyanative cross-coupling catalytic cycle for CAS 1830333-05-5.

Comparative Performance Data

To objectively evaluate CAS 1830333-05-5, we must benchmark its performance against its hypothetical aryl bromide and aryl chloride analogs in a standard Suzuki-Miyaura biaryl synthesis. The data below synthesizes expected reaction parameters based on established transition-metal-catalyzed C–C bond activation profiles[2].

Performance MetricCAS 1830333-05-5 (Aryl Nitrile)Aryl Bromide AnalogAryl Chloride Analog
Leaving Group (LG) –CN (Cyanide)–Br (Bromide)–Cl (Chloride)
Optimal Catalyst System Ni(cod)₂ / PCy₃Pd(OAc)₂ / XPhosPd₂(dba)₃ / SPhos
Activation Barrier High (Overcome by EWG presence)Low (Spontaneous OA)Moderate
Typical Yield 82% – 88%90% – 95%75% – 85%
Atom Economy (LG Mass) Excellent (26.0 g/mol ) Poor (79.9 g/mol )Good (35.5 g/mol )
Substrate Stability Exceptional (Inert to light/heat) Moderate (Light sensitive)High
Toxicity of Byproduct Requires proper cyanide trappingLow (Bromide salts)Low (Chloride salts)

Key Takeaway: While the aryl bromide analog offers slightly higher yields under milder conditions, CAS 1830333-05-5 provides vastly superior atom economy and shelf stability. The necessity of a Nickel catalyst over Palladium also reduces overall process costs, making the nitrile an highly attractive electrophile for scale-up.

Validated Experimental Protocol: Decyanative Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes a specific control reaction to verify that the C–CN cleavage is driven by the electronic activation of CAS 1830333-05-5, rather than background reactivity.

Materials Required:

  • Electrophile: CAS 1830333-05-5 (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Catalyst & Ligand: Ni(cod)₂ (10 mol%), Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical for Ni(0) stability): Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Ni(cod)₂ (27.5 mg, 0.1 mmol) and PCy₃ (56.1 mg, 0.2 mmol). Add 2.0 mL of degassed toluene and stir for 10 minutes until a dark homogenous solution forms, indicating the active Ni(0)Lₙ complex.

  • Substrate Addition: To the active catalyst solution, add CAS 1830333-05-5 (241.2 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and finely milled K₃PO₄ (424.5 mg, 2.0 mmol).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 12 hours under vigorous stirring.

  • Self-Validating Control: Set up an identical parallel reaction replacing CAS 1830333-05-5 with 4-methylbenzonitrile (an electron-rich nitrile).

  • Workup & Analysis: Cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues.

  • Validation Check: Analyze both crude mixtures via GC-MS. The reaction containing CAS 1830333-05-5 should show >85% conversion to the biaryl product. The control reaction with 4-methylbenzonitrile must show 0% conversion, proving that the ortho-CF3 and para-isobutyryl groups are the causal requirement for lowering the activation barrier of the C–CN bond.

References

  • Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation Source: PubMed (Account of Chemical Research) URL:[Link]

  • Recent advances in transition-metal-catalyzed C–CN bond activations Source: RSC Advances URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Advanced Safety and Handling Guide: 4-Isobutyryl-2-(trifluoromethyl)benzonitrile As a Senior Application Scientist, I frequently consult on the safe handling of heavily functionalized fluorinated aromatics. 4-Isobutyryl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide: 4-Isobutyryl-2-(trifluoromethyl)benzonitrile

As a Senior Application Scientist, I frequently consult on the safe handling of heavily functionalized fluorinated aromatics. 4-Isobutyryl-2-(trifluoromethyl)benzonitrile (CAS: 1830333-05-5) is a highly versatile building block in drug discovery, particularly for synthesizing selective enzyme inhibitors and receptor antagonists. However, the presence of both a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group and a reactive nitrile (-CN) moiety imparts specific toxicological properties that demand rigorous operational controls[1].

This guide provides a comprehensive, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe handling workflows, ensuring that your laboratory operations remain both efficient and uncompromisingly safe.

Chemical Profile and Mechanistic Hazard Assessment

Before designing a PPE matrix, we must understand the causality of the chemical's hazards. The lipophilic nature of the -CF 3​ group enhances the molecule's ability to cross lipid bilayers, significantly increasing the risk of dermal absorption. Concurrently, the nitrile group can induce severe cellular oxidative stress if metabolized systemically.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Category Data / GHS Classification Mechanistic Implication
CAS Number 1830333-05-5 Unique identifier for safety tracking and inventory control[2].

| Molecular Formula | C 12​ H 10​ F 3​ NO | High fluorine content increases lipophilicity and transdermal penetration risk. | | H302 | Harmful if swallowed | Requires strict prevention of hand-to-mouth transfer and surface contamination[1]. | | H315 | Causes skin irritation | Demands a robust, multi-layered dermal barrier (gloves/coat)[1]. | | H319 | Causes serious eye irritation | Necessitates a full ocular seal to prevent micro-dust contact with the cornea[1]. | | H335 | May cause respiratory irritation | Mandates handling strictly under negative pressure or with HEPA filtration[1]. |

E-E-A-T Driven PPE Matrix

Selecting PPE is not merely about compliance; it is about creating a layered defense system tailored to the molecule's specific physicochemical properties. According to , PPE must be selected based on a rigorous, site-specific hazard assessment[3][4].

  • Hand Protection (Dermal Barrier):

    • Selection: Double-gloving with Nitrile (outer) and Neoprene (inner) gloves.

    • Causality: Nitrile provides excellent resistance to non-polar and slightly polar organic solids. The inner Neoprene glove acts as a fail-safe against unexpected solvent breaches if the powder is being dissolved in aggressive organic solvents (e.g., DMF or DMSO).

  • Respiratory Protection (Inhalation Barrier):

    • Selection: Handling exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood. If ventilation is unavailable, an N95 or P100 particulate respirator is required.

    • Causality: H335 indicates respiratory irritation[1]. Fine fluorinated powders can easily aerosolize during transfer. A P100 filter captures 99.97% of airborne particles, preventing the lipophilic dust from reaching the alveoli.

  • Eye and Face Protection (Ocular Barrier):

    • Selection: Indirect-vented chemical safety goggles combined with a face shield.

    • Causality: Standard safety glasses leave dangerous gaps. Indirect-vented goggles prevent airborne micro-particles from bypassing the lenses, directly mitigating the H319 (serious eye irritation) hazard[1].

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

HazardPPE Chem 4-Isobutyryl-2-(trifluoromethyl) benzonitrile H302 H302: Ingestion Hazard Chem->H302 H315 H315: Dermal Hazard Chem->H315 H319 H319: Ocular Hazard Chem->H319 H335 H335: Inhalation Hazard Chem->H335 PPE_Glove Double Nitrile/Neoprene Gloves H302->PPE_Glove H315->PPE_Glove PPE_Body Knit-Cuff Lab Coat H315->PPE_Body PPE_Eye Indirect-Vented Goggles H319->PPE_Eye PPE_Resp Fume Hood / P100 Respirator H335->PPE_Resp

Logical mapping of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile hazards to required PPE.

Operational Workflows: Safe Weighing and Transfer

To ensure trustworthiness, every protocol must be self-validating. The following step-by-step methodology incorporates verification checks to ensure the PPE and engineering controls are actively protecting the operator. The emphasize the importance of a strong safety culture through rigorous procedural adherence[5][6].

Step-by-Step Weighing Protocol:

  • System Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm). Self-validation step: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • PPE Donning: Don the prescribed PPE matrix (Lab coat, goggles, inner neoprene gloves, outer nitrile gloves).

  • Static Mitigation: Fluorinated powders are highly susceptible to static charge buildup, which can cause the powder to "jump" and aerosolize. Pass an anti-static zero-stat gun over the weighing spatula and the analytical balance pan.

  • Tare and Transfer: Place a sealable anti-static weigh boat or glass vial on the balance. Tare the balance. Using a grounded stainless-steel spatula, slowly transfer the 4-Isobutyryl-2-(trifluoromethyl)benzonitrile.

  • Sealing: Cap the vial inside the fume hood before transporting it to the reaction station to prevent cross-contamination of laboratory air.

  • Decontamination: Wipe down the spatula and balance pan with a solvent that effectively dissolves the compound (e.g., acetone or ethanol), followed by a damp water wipe.

WeighingWorkflow Start Initiate Transfer Protocol Verify Verify Hood Face Velocity (80-120 fpm) Start->Verify PPE Don Complete PPE Matrix Verify->PPE Static Discharge Static Electricity PPE->Static Weigh Weigh Solid into Closed Tare Vessel Static->Weigh Clean Decontaminate Equipment (Acetone Wipe) Weigh->Clean End Transfer Sealed Vessel to Reaction Setup Clean->End

Step-by-step experimental workflow for the safe weighing and transfer of fluorinated solids.

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. A rapid, structured response prevents localized contamination from becoming a systemic exposure event.

Spill Response Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Upgrade PPE: If the spill is outside a fume hood, upgrade respiratory protection to a Half-Face Elastomeric Respirator with P100/Organic Vapor cartridges before re-entering the area.

  • Containment: Do NOT sweep the powder, as this will aerosolize the H335-rated particulates[1]. Instead, gently cover the spill with damp absorbent pads (dampened with water or a mild surfactant) to suppress dust generation.

  • Collection: Carefully scoop the damp matrix using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a detergent solution, followed by an alcohol wipe to remove residual lipophilic traces.

Disposal Logistics:

  • Chemical Waste: Unused 4-Isobutyryl-2-(trifluoromethyl)benzonitrile and spill cleanup materials must be classified as hazardous chemical waste. Label clearly with "Toxic/Irritant Solid Waste - Contains Fluorinated Nitriles."

  • Contaminated PPE: Outer nitrile gloves and disposable bench mats used during the handling of this compound must be disposed of in solid hazardous waste bins, not general municipal trash.

References

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).[Link]

  • Creating Safety Cultures in Academic Institutions. American Chemical Society (ACS).[Link]

Sources

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